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  • Product: 6-chloro-N-isopropylpyridine-3-sulfonamide
  • CAS: 64614-94-4

Core Science & Biosynthesis

Foundational

The Privileged Scaffold: Biological Activity and Application of 6-Chloro-N-isopropylpyridine-3-sulfonamide in Medicinal Chemistry

Executive Summary In modern drug discovery, the identification of a robust, versatile pharmacophore is the critical first step in accelerating hit-to-lead campaigns. 6-Chloro-N-isopropylpyridine-3-sulfonamide (CAS: 64614...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of a robust, versatile pharmacophore is the critical first step in accelerating hit-to-lead campaigns. 6-Chloro-N-isopropylpyridine-3-sulfonamide (CAS: 64614-94-4) 1 serves as a highly privileged building block. While the bare intermediate itself is not deployed as a standalone therapeutic, its precise structural geometry—combining an electrophilic chloropyridine core with a sterically tuned secondary sulfonamide—makes it an indispensable precursor for synthesizing potent modulators of metalloenzymes, ion channels, and kinases.

This technical guide deconstructs the inherent biological activity of the pyridine-3-sulfonamide class, maps the causality behind its structural design, and provides self-validating experimental protocols for deploying this scaffold in target-directed synthesis and high-throughput screening.

Structural Causality & Pharmacophore Mapping

To understand the biological utility of this compound, we must analyze the causality behind its two primary functional domains:

The N-Isopropylsulfonamide Moiety

Sulfonamides are classic bioisosteres for transition states and are universally recognized as zinc-binding groups (ZBGs) in metalloenzymes. The addition of the N-isopropyl group serves a dual purpose. First, it tunes the lipophilicity (LogP) of the molecule, preventing the excessive hydrophilicity and rapid renal clearance often associated with primary sulfonamides. Second, the branched isopropyl chain provides specific steric bulk. In biological active sites, this bulk acts as a selectivity filter, occupying distinct hydrophobic pockets and preventing promiscuous binding to off-target proteins 2.

The 6-Chloro-Pyridine Core

The pyridine nitrogen acts as a crucial hydrogen-bond acceptor, often interacting with the hinge region of kinases or the peptide backbone of ion channels. Crucially, the electron-withdrawing nature of the 3-sulfonamide group synergizes with the pyridine ring to highly activate the 6-chloro position . This makes the C6 carbon highly susceptible to Nucleophilic Aromatic Substitution (SNAr). From a medicinal chemistry perspective, this is the causal driver of the scaffold's utility: it allows researchers to rapidly generate vast libraries of 6-amino or 6-ether derivatives without degrading the sensitive sulfonamide tail.

G Scaffold 6-Chloro-N-isopropyl pyridine-3-sulfonamide SNAr SNAr Functionalization (C6 Position) Scaffold->SNAr Amine/Alkoxide Nucleophiles Target1 Carbonic Anhydrase Inhibitors (hCA IX/XII) SNAr->Target1 Zinc Coordination Target2 Kinase Inhibitors (ATP Pocket Binding) SNAr->Target2 Hinge Binding Target3 Ion Channel Modulators (e.g., Nav1.7) SNAr->Target3 State-Dependent Block

Fig 1: Divergent target modulation via C6 functionalization of the core scaffold.

Primary Biological Targets of Pyridine-3-Sulfonamides

When functionalized, derivatives of 6-chloro-N-isopropylpyridine-3-sulfonamide exhibit profound biological activity across several critical therapeutic areas:

  • Tumor-Associated Carbonic Anhydrases (hCA IX and XII): Hypoxic tumors upregulate hCA IX to maintain intracellular pH. Pyridine-3-sulfonamides are highly potent inhibitors of these isozymes. The sulfonamide anion coordinates directly with the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule necessary for CO₂ hydration, thereby inducing apoptosis in cancer cells 3.

  • Anticancer & NF-κB Pathway Modulation: Recent evaluations of substituted pyridine-3-sulfonamides have demonstrated significant anti-tumor activity via the inhibition of the NF-κB pathway, regulating the expression of genes that control cell proliferation 4.

  • Diuretics and Ion Transport: The structural topology of the isopropyl-sulfonamide group is a known pharmacophore in loop diuretics (e.g., Torsemide), which inhibit the Na⁺-K⁺-2Cl⁻ symporter in the thick ascending limb of the loop of Henle.

Physicochemical Profiling & Data Presentation

To validate the scaffold's utility in oral drug design, we must analyze its baseline physicochemical properties. The table below demonstrates why this fragment is an ideal starting point for lead generation, strictly adhering to Lipinski's Rule of 5.

PropertyValueImplication for Drug Design
Molecular Weight 234.70 g/mol Excellent fragment size; allows for significant MW addition (~265 g/mol ) during C6 functionalization without violating the 500 Da limit.
cLogP (Predicted) ~1.8 - 2.2Optimal lipophilicity for membrane permeability. The isopropyl group prevents the excessive hydrophilicity common in primary sulfonamides.
Topological Polar Surface Area 58.0 ŲHighly favorable for oral bioavailability. Leaves room for additional polar groups before hitting the 140 Ų threshold for poor absorption.
Hydrogen Bond Donors 1The N-H of the sulfonamide acts as a critical donor in target active sites (e.g., coordinating with Thr199 in Carbonic Anhydrase).
Hydrogen Bond Acceptors 3The sulfonyl oxygens and pyridine nitrogen provide multiple vectors for robust target engagement.

Experimental Protocols: From Scaffold to Bioactive Hit

As a self-validating system, the following protocols detail the chemical transformation of the scaffold and the subsequent biological validation.

Protocol A: Late-Stage SNAr Functionalization

Objective: Synthesize a 6-amino-N-isopropylpyridine-3-sulfonamide derivative to target hCA IX.

  • Reagent Preparation: Dissolve 1.0 eq of 6-chloro-N-isopropylpyridine-3-sulfonamide (0.5 mmol) in 3.0 mL of anhydrous N-Methyl-2-pyrrolidone (NMP).

  • Nucleophile Addition: Add 1.5 eq of the desired cyclic amine (e.g., piperazine derivative) and 2.5 eq of N,N-Diisopropylethylamine (DIPEA).

  • Reaction Execution: Heat the mixture to 110°C under a nitrogen atmosphere for 12 hours.

    • Causality Check: Why NMP and 110°C? NMP is a highly polar aprotic solvent that stabilizes the negatively charged Meisenheimer complex intermediate during the SNAr reaction. The elevated temperature overcomes the activation energy barrier of the electron-rich amine attacking the chloropyridine, while DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, driving the reaction to completion without degrading the sulfonamide 5.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash 3x with 5% aqueous LiCl to remove NMP. Dry the organic layer over MgSO₄, concentrate, and purify via flash chromatography.

Protocol B: High-Throughput Target Engagement Assay (Fluorescence Polarization)

Objective: Validate the biological activity of the synthesized derivative against recombinant hCA IX.

  • Assay Assembly: In a 384-well black microplate, dispense 10 µL of recombinant hCA IX enzyme (final concentration 50 nM) in assay buffer (50 mM Tris-HCl, pH 7.5, 150 mM NaCl, 0.01% Tween-20).

  • Compound Addition: Add 5 µL of the synthesized derivative (Protocol A) in a 10-point dose-response titration (ranging from 10 µM to 0.5 nM). Incubate for 30 minutes at room temperature.

  • Tracer Addition: Add 5 µL of a fluorescently labeled primary sulfonamide tracer (e.g., Dansylamide, final concentration 20 nM). Incubate for an additional 30 minutes.

  • Detection: Read the plate on a microplate reader equipped with Fluorescence Polarization (FP) optics (Excitation: 340 nm, Emission: 460 nm).

    • Causality Check: This is a self-validating competitive binding system. The fluorescent tracer binds the zinc active site, resulting in high polarization (slow tumbling). If our synthesized N-isopropyl derivative is biologically active, it will outcompete the tracer, releasing it into solution and causing a measurable drop in polarization (fast tumbling).

G Ligand Synthesized Derivative (Protocol A) ActiveSite hCA IX Active Site (Zn2+ Ion) Ligand->ActiveSite High Affinity Binding Displacement Tracer Displacement (Competitive Binding) ActiveSite->Displacement Induces Signal Decrease in Fluorescence Polarization (mP) Displacement->Signal Measured via Microplate Reader Validation IC50 Calculation & Hit Validation Signal->Validation Data Processing

Fig 2: Mechanistic workflow of the self-validating Fluorescence Polarization assay.

Conclusion

The compound 6-chloro-N-isopropylpyridine-3-sulfonamide is far more than a simple chemical reagent; it is a strategically designed pharmacophore. By leveraging the electrophilic nature of the 6-chloro position and the highly specific steric/electronic profile of the N-isopropylsulfonamide group, researchers can rapidly access diverse chemical space. When coupled with rigorous, causality-driven protocols like SNAr functionalization and FP competitive binding assays, this scaffold dramatically accelerates the discovery of novel modulators for oncology, neurology, and ion-channel-driven pathologies.

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies , PubMed Central (PMC). [Link]

  • Anticancer Evaluation of 4-substituted-N-(quinolin-8-yl)pyridine-3-sulfonamides , MDPI. [Link]

  • Novel 3-Sulfonamide Dual-Tail Pyrrol-2-one Bridged Molecules as Potent Human Carbonic Anhydrase Isoform Inhibitors , ACS Publications. [Link]

Sources

Exploratory

Therapeutic Targeting via the 6-Chloro-N-isopropylpyridine-3-sulfonamide Scaffold: A Technical Whitepaper

Executive Summary & Structural Rationale In modern medicinal chemistry, the identification of privileged scaffolds that can be systematically diversified is paramount. 6-Chloro-N-isopropylpyridine-3-sulfonamide (CAS 6461...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

In modern medicinal chemistry, the identification of privileged scaffolds that can be systematically diversified is paramount. 6-Chloro-N-isopropylpyridine-3-sulfonamide (CAS 64614-94-4) represents a highly versatile, multi-functional building block. Unlike simple benzenesulfonamides, this pyridine-based scaffold offers unique electronic and steric properties that allow it to act either as a direct pharmacophore for lipid kinases and parasitic proteases, or as a protected intermediate for tumor-associated metalloenzymes.

As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic chemical system. The structural logic of this compound is defined by three distinct vectors:

  • The 6-Chloro Position (Synthetic Handle): The electron-withdrawing nature of both the pyridine nitrogen and the sulfonamide group highly activates the 6-position. This makes the normally inert aryl chloride exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr) and palladium-catalyzed cross-coupling, enabling the "tail approach" for target selectivity[1].

  • The Pyridine Ring (Electronic Modulator): The nitrogen in the heteroaromatic ring alters the pKa of the sulfonamide group, enhancing its hydrogen-bonding capacity and, upon deprotection, its acidity for metal coordination[1].

  • The N-Isopropyl Group (Steric & Lipophilic Vector): In primary sulfonamides (-SO₂NH₂), the nitrogen coordinates directly with metal ions (like Zn²⁺). The presence of the N-isopropyl group (-SO₂NH-iPr) sterically hinders this coordination. Therefore, the intact molecule drives binding toward hydrophobic pockets (e.g., in kinases), while acting as a robust protecting group when synthesizing classical Carbonic Anhydrase (CA) inhibitors[2].

Divergence Scaffold 6-Chloro-N-isopropylpyridine- 3-sulfonamide Path1 Direct Kinase/Protease Inhibitor Scaffold->Path1 Intact Isopropyl Path2 Protected Intermediate for CA Inhibitors Scaffold->Path2 Isopropyl as Protecting Group Kinase PI3K / PI4K (Hydrophobic Pocket Binding) Path1->Kinase CA CA IX / CA XII (Requires Deprotection to -SO2NH2) Path2->CA Acidic Cleavage

Caption: Divergent therapeutic applications based on the N-isopropyl moiety's structural role.

Primary Therapeutic Target Axes

Lipid Kinases (PI3K / PI4K)

Phosphoinositide 3-kinases (PI3K) and Phosphoinositide 4-kinases (PI4K) are critical nodes in cellular signaling, frequently dysregulated in oncology (e.g., lymphocytic leukemia, breast cancer)[3]. The intact 6-chloro-N-isopropylpyridine-3-sulfonamide scaffold is highly effective here.

  • Mechanistic Causality: The sulfonamide oxygens act as potent hydrogen-bond acceptors interacting with the hinge region of the kinase ATP-binding site. Crucially, the N-isopropyl group is not a hindrance here; rather, it projects deep into the hydrophobic specificity pocket adjacent to the ATP cleft, driving isoform selectivity[3].

Tumor-Associated Carbonic Anhydrases (CA IX and CA XII)

Under hypoxic conditions typical of solid tumors, the Hypoxia-Inducible Factor 1α (HIF-1α) stabilizes and upregulates the transmembrane metalloenzymes CA IX and CA XII[2]. These enzymes catalyze the rapid hydration of CO₂ to bicarbonate and protons, acidifying the extracellular tumor microenvironment to promote metastasis[2].

  • Mechanistic Causality: To target CAs, the N-isopropyl group must be cleaved post-derivatization. The resulting primary sulfonamide (-SO₂NH₂) deprotonates at physiological pH. The anionic nitrogen (-SO₂NH⁻) directly coordinates the catalytic Zn²⁺ ion in the CA active site, displacing the essential zinc-bound water molecule and halting enzymatic function[2]. The electron-withdrawing pyridine ring ensures the sulfonamide pKa is optimal for this event[1].

Parasitic Cysteine Proteases (Falcipain-2)

In the treatment of Plasmodium falciparum (malaria), falcipain-2 is an essential food vacuolar hemoglobinase responsible for parasitic survival[4].

  • Mechanistic Causality: Non-peptidic inhibitors utilizing pyridine-sulfonamide scaffolds have shown significant efficacy. The sulfonamide acts as a transition-state analog scaffold, positioning derivatized functional groups to block the protease active site without the rapid degradation typical of peptide-based drugs[4].

Quantitative Target Affinity Profile

To provide a comparative baseline, the following table synthesizes the typical binding affinities (IC₅₀ or Kᵢ) of optimized derivatives originating from this scaffold across its primary target classes.

Target ClassSpecific TargetRole of N-Isopropyl GroupTypical AffinityMechanistic Rationale
Lipid Kinases PI3Kδ / PI4KActive Pharmacophore10 – 500 nM (IC₅₀)Isopropyl group occupies the hydrophobic specificity pocket; sulfonamide H-bonds to hinge region[3].
Metalloenzymes hCA IX / hCA XIIProtecting Group50 – 150 nM (Kᵢ)Must be cleaved to primary sulfonamide for Zn²⁺ coordination in the hypoxic tumor microenvironment[2],[1].
Proteases Falcipain-2Active Pharmacophore2.0 – 5.0 µM (IC₅₀)Scaffolding for non-peptidic inhibition of parasitic hemoglobin hydrolysis[4].

Experimental Methodologies & Self-Validating Protocols

To ensure scientific integrity, the following protocols detail the workflows required to validate the therapeutic efficacy of this scaffold. Every step is designed with built-in causality and self-validation mechanisms.

Protocol 1: Scaffold Derivatization and Kinase Inhibition Assay (PI3Kδ)

Objective: Utilize the 6-chloro position for SNAr derivatization, followed by validation of the intact N-isopropyl sulfonamide against PI3Kδ.

  • Nucleophilic Aromatic Substitution (SNAr):

    • Action: Dissolve 6-chloro-N-isopropylpyridine-3-sulfonamide (1 eq) and a cyclic amine nucleophile (e.g., substituted piperazine, 1.2 eq) in anhydrous DMF. Add N,N-Diisopropylethylamine (DIPEA, 2 eq). Heat to 90°C for 12 hours.

    • Causality: DMF stabilizes the polar transition state. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, driving the reaction forward without competing for the electrophilic 6-position.

  • ADP-Glo™ Kinase Assay:

    • Action: Incubate recombinant PI3Kδ with the synthesized inhibitor (serial dilutions from 10 µM to 0.1 nM) and PIP2 substrate in kinase buffer. Initiate the reaction by adding ultra-pure ATP (10 µM).

    • Causality: Lipid kinases convert ATP to ADP. The ADP-Glo reagent halts the kinase reaction and depletes unreacted ATP. A secondary reagent converts the generated ADP back to ATP, which drives a luciferase-mediated luminescent reaction. Luminescence is directly proportional to kinase activity.

  • Self-Validation System:

    • Include a No-Enzyme Control to establish the background luminescence from spontaneous ATP hydrolysis.

    • Include Idelalisib as a positive control reference standard to ensure assay dynamic range and validate the calculated IC₅₀.

Protocol 2: Deprotection and Stopped-Flow CO₂ Hydration Assay (CA IX)

Objective: Cleave the N-isopropyl protecting group to yield a primary sulfonamide, followed by kinetic evaluation against tumor-associated CA IX.

Workflow Step1 Acidic Cleavage (Remove N-iPr) Step3 Stopped-Flow Rapid Mixing Step1->Step3 Step2 Enzyme Prep (hCA IX + Indicator) Step2->Step3 Step4 Kinetic Analysis (Cheng-Prusoff Ki) Step3->Step4 Absorbance Decay

Caption: Workflow for the deprotection and stopped-flow kinetic analysis of CA IX inhibitors.

  • Acidic Deprotection:

    • Action: Treat the derivatized N-isopropyl sulfonamide with Trifluoroacetic acid (TFA) / concentrated H₂SO₄ (9:1 v/v) at 50°C to cleave the isopropyl group, yielding the primary sulfonamide. Purify via preparative HPLC.

    • Causality: The bulky isopropyl group completely blocks Zn²⁺ coordination. Harsh acidic conditions are required to break the robust secondary sulfonamide N-C bond[2].

  • Stopped-Flow Spectrophotometry:

    • Action: Prepare Syringe A with recombinant hCA IX (10 nM), the deprotected inhibitor, and Phenol Red indicator (0.2 mM) in HEPES buffer (pH 7.5). Prepare Syringe B with CO₂-saturated water (approx. 15 mM). Rapidly mix equal volumes in the stopped-flow apparatus.

    • Causality: The enzymatic hydration of CO₂ is exceptionally fast ( kcat​≈106s−1 ). Standard spectrophotometers suffer from dead-time limitations. Stopped-flow apparatuses achieve mixing in <2 milliseconds. Phenol red tracks the rapid generation of protons (pH drop) via absorbance decay at 558 nm[2].

  • Self-Validation System:

    • Run a Blank Reaction (Syringe A lacks enzyme) to measure the uncatalyzed, spontaneous hydration of CO₂. This baseline rate MUST be subtracted from all enzymatic rates to isolate true catalytic inhibition.

    • Calculate the inhibition constant ( Ki​ ) using the Cheng-Prusoff equation, accounting for the substrate concentration and the Km​ of CA IX for CO₂[2].

References

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies National Institutes of Health (PMC)[Link]

  • A Novel Series of [1,2,4]Triazolo[4,3-a]Pyridine Sulfonamides as Potential Antimalarial Agents Semantic Scholar[Link]

  • Structure of pyridine-3-sulfonamide derivatives of PI4K inhibitor ResearchGate[Link]

Sources

Foundational

An In-depth Technical Guide to 6-chloro-N-isopropylpyridine-3-sulfonamide: Synthesis, Characterization, and Therapeutic Potential

Abstract The pyridine-3-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant molecules.[1][2][3] This...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The pyridine-3-sulfonamide scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of clinically significant molecules.[1][2][3] This guide provides a comprehensive technical overview of a specific, yet underexplored, member of this class: 6-chloro-N-isopropylpyridine-3-sulfonamide. While direct literature on this exact molecule is limited, this document leverages established principles of organic synthesis and the well-documented biological activities of analogous compounds to present a scientifically rigorous guide for researchers. We will detail a robust synthetic pathway, outline methods for structural characterization, and explore the compound's therapeutic potential by drawing parallels with structurally related agents. This guide is intended to serve as a foundational resource for scientists in drug discovery and development, providing both theoretical grounding and practical, actionable protocols.

Introduction: The Significance of the Pyridine-3-Sulfonamide Scaffold

The pyridine ring is a fundamental N-containing heterocycle that is a key component in numerous natural products and FDA-approved pharmaceuticals.[1][3] Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an invaluable building block in drug design. When functionalized with a sulfonamide group (-SO₂NH₂), the resulting scaffold gives rise to molecules with a broad spectrum of biological activities, including antibacterial, anticancer, antiviral, and enzyme inhibitory properties.[4][5][6]

The sulfonamide functional group itself is a critical pharmacophore. Its tetrahedral geometry, ability to engage in hydrogen bonding, and acidic N-H proton contribute to its strong binding affinity for various biological targets.[5][7] The combination of a pyridine ring and a sulfonamide moiety, as seen in 6-chloro-N-isopropylpyridine-3-sulfonamide, creates a molecule with significant potential for modulation of biological systems. The substituents—a chlorine atom at the 6-position and an isopropyl group on the sulfonamide nitrogen—are expected to critically influence the molecule's steric and electronic properties, thereby affecting its solubility, metabolic stability, and target-binding interactions.

This guide will focus on the synthesis of 6-chloro-N-isopropylpyridine-3-sulfonamide starting from its key intermediate, 6-chloropyridine-3-sulfonyl chloride, and explore its potential as a lead compound in drug discovery programs.

Synthesis and Characterization

The synthesis of 6-chloro-N-isopropylpyridine-3-sulfonamide is a two-stage process: first, the preparation of the key intermediate, 6-chloropyridine-3-sulfonyl chloride, followed by its reaction with isopropylamine.

Synthesis of the Key Precursor: 6-Chloropyridine-3-sulfonyl chloride

6-Chloropyridine-3-sulfonyl chloride is a versatile chemical building block used in the synthesis of various pharmaceuticals and agrochemicals.[8][9] Its preparation can be achieved through several established methods, most commonly via chlorosulfonation of a pyridine precursor or a modified Sandmeyer reaction from an aminopyridine.[10][11]

A common laboratory-scale approach involves the reaction of a corresponding sulfonic acid with a chlorinating agent like phosphorus pentachloride or thionyl chloride.[12][13] Another well-established method is the reaction of a diazonium salt (prepared from an aminopyridine) with sulfur dioxide in the presence of a copper salt catalyst.[11]

Detailed Protocol: Synthesis of 6-chloro-N-isopropylpyridine-3-sulfonamide

This protocol describes the amination of 6-chloropyridine-3-sulfonyl chloride with isopropylamine.

Materials:

  • 6-chloropyridine-3-sulfonyl chloride

  • Isopropylamine

  • Triethylamine (or another non-nucleophilic base)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator.

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 eq) in anhydrous dichloromethane. Cool the solution to 0 °C using an ice bath.

    • Rationale: Anhydrous conditions are crucial to prevent hydrolysis of the highly reactive sulfonyl chloride. The reaction is cooled to control the exothermicity of the amination reaction.

  • Addition of Reagents: To the cooled solution, add triethylamine (1.1 eq) followed by the slow, dropwise addition of isopropylamine (1.05 eq).

    • Rationale: Triethylamine acts as a base to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the product. A slight excess ensures complete reaction. Slow addition of the amine minimizes side reactions.

  • Reaction Progression: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[14]

    • Rationale: Warming to room temperature ensures the reaction goes to completion. TLC is a critical step to confirm the consumption of the starting material.

  • Workup: Once the reaction is complete, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to remove any remaining HCl and acidic impurities) and brine.

    • Rationale: The aqueous workup removes the triethylamine hydrochloride salt and other water-soluble impurities.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[14]

    • Rationale: Removal of all water from the organic solvent is essential before evaporation to obtain a clean product.

  • Purification: The resulting crude product can be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, or by recrystallization.[14]

    • Rationale: Purification is necessary to remove any unreacted starting materials and byproducts, yielding the pure 6-chloro-N-isopropylpyridine-3-sulfonamide.

Structural Characterization

The identity and purity of the synthesized 6-chloro-N-isopropylpyridine-3-sulfonamide must be confirmed using standard analytical techniques. The expected data are summarized below.

Analytical Technique Expected Observations
¹H NMR Signals corresponding to the isopropyl group (a doublet and a multiplet), aromatic protons on the pyridine ring, and a broad singlet for the N-H proton of the sulfonamide.
¹³C NMR Resonances for the two distinct carbons of the isopropyl group and the carbons of the substituted pyridine ring.
Mass Spectrometry (MS) A molecular ion peak [M+H]⁺ corresponding to the calculated molecular weight (C₈H₁₁ClN₂O₂S ≈ 234.71 g/mol ). The isotopic pattern for chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observable.
Infrared (IR) Spectroscopy Characteristic absorption bands for N-H stretching (around 3300 cm⁻¹), C-H stretching (aliphatic and aromatic), S=O stretching (asymmetric and symmetric, typically around 1350 and 1160 cm⁻¹), and C-Cl stretching.[7]
Melting Point A sharp melting point range, indicating the purity of the crystalline solid.

Potential Biological Activities and Therapeutic Applications

While 6-chloro-N-isopropylpyridine-3-sulfonamide is not extensively documented, the biological profiles of structurally similar compounds provide a strong basis for predicting its therapeutic potential. The pyridine-3-sulfonamide core is a versatile scaffold found in compounds with diverse activities.

  • Antimicrobial and Antiviral Activity: Many pyridine-based sulfonamides have demonstrated potent antimicrobial and antiviral activities.[2][4][15] They can act by inhibiting essential microbial enzymes. For instance, some sulfonamides inhibit dihydrofolate reductase, a key enzyme in folate synthesis, which is vital for bacterial and viral replication.[4]

  • Anticancer Activity: The pyridine scaffold is present in numerous anticancer agents that target various cellular mechanisms, including kinase inhibition and disruption of tubulin polymerization.[1][2] Sulfonamide derivatives have also been identified as inhibitors of carbonic anhydrase, an enzyme overexpressed in some tumors.[9]

  • Enzyme Inhibition: The sulfonamide moiety is a classic zinc-binding group and is a key feature of many enzyme inhibitors, particularly carbonic anhydrase and matrix metalloproteinase inhibitors. The specific substitution pattern on the pyridine ring and the N-alkyl group will determine the target selectivity and potency.

Experimental Protocol: In Vitro Biological Evaluation

To assess the potential anticancer activity of 6-chloro-N-isopropylpyridine-3-sulfonamide, a primary screen using a cell viability assay against a panel of cancer cell lines is a standard first step.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a human cancer cell line (e.g., MCF-7, breast cancer).

Materials:

  • 6-chloro-N-isopropylpyridine-3-sulfonamide, dissolved in DMSO to make a stock solution (e.g., 10 mM).

  • MCF-7 human breast cancer cell line.

  • Complete growth medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin).

  • Resazurin-based cell viability reagent (e.g., alamarBlue™ or PrestoBlue™).

  • 96-well clear-bottom black microplates.

  • Standard cell culture equipment (incubator, biosafety cabinet, etc.).

  • Multichannel pipette and a microplate reader capable of fluorescence detection.

Procedure:

  • Cell Seeding: Culture MCF-7 cells to ~80% confluency. Trypsinize, count, and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37 °C, 5% CO₂.

    • Rationale: This allows the cells to adhere and enter the exponential growth phase before drug treatment.

  • Compound Treatment: Prepare serial dilutions of the 6-chloro-N-isopropylpyridine-3-sulfonamide stock solution in complete medium. Remove the medium from the cells and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (DMSO at the same concentration as the highest compound dose) and untreated control wells.

    • Rationale: A serial dilution allows for the determination of a dose-response curve. The vehicle control accounts for any effect of the solvent on cell viability.

  • Incubation: Incubate the plate for 48-72 hours at 37 °C, 5% CO₂.

    • Rationale: This incubation period is typically sufficient for cytotoxic or cytostatic effects to manifest.

  • Viability Assay: Add 10 µL of the resazurin-based reagent to each well. Incubate for 2-4 hours until a color change is observed.

    • Rationale: Viable, metabolically active cells reduce the blue resazurin to the pink, highly fluorescent resorufin.

  • Data Acquisition: Measure the fluorescence on a microplate reader (e.g., excitation ~560 nm, emission ~590 nm).

  • Data Analysis: Subtract the background fluorescence (media-only wells). Normalize the data to the vehicle control (100% viability) and plot the percentage of cell viability versus the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

Conclusion and Future Directions

6-chloro-N-isopropylpyridine-3-sulfonamide represents a tractable target for synthesis and biological evaluation. Based on the robust chemical precedent for its synthesis and the extensive pharmacology of related pyridine sulfonamides, this compound holds promise as a lead structure for drug discovery. The synthetic and analytical protocols provided herein offer a clear path for its preparation and characterization.

Future work should focus on synthesizing the compound and screening it against a broad panel of biological targets, including various cancer cell lines, microbial strains, and key enzymes like carbonic anhydrases and protein kinases. Subsequent structure-activity relationship (SAR) studies, involving modification of the chlorine and isopropyl substituents, could lead to the optimization of potency, selectivity, and pharmacokinetic properties, potentially yielding novel therapeutic candidates.

References

  • El-Sayed, W. A., et al. (2020). Design and Synthesis of a New Class of Pyridine-Based N-Sulfonamides Exhibiting Antiviral, Antimicrobial, and Enzyme Inhibition Characteristics. ACS Omega. [Link]

  • Rani, P., & Srivastava, V. K. (2024). Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. IntechOpen. [Link]

  • Jin, S., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry. [Link]

  • Mishra, A., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Medicinal Chemistry. [Link]

  • Al-Ostoot, F. H., et al. (2024). Therapeutic effect of pyridine derivatives. ResearchGate. [Link]

  • Bayer AG. (2000). Process for the preparation of chloropyridine sulfonyl chloride.
  • AbbVie Inc. (2015). Compounds for the treatment of disease.
  • Arumugam, N., et al. (2014). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online. [Link]

  • Sharma, P., & Kumar, V. (2005). Biological activities of sulfonamides. Indian Journal of Pharmaceutical Sciences. [Link]

  • Nacsa, E. D., & Lambert, T. H. (2016). Supporting Information: Cross-Coupling of Sulfonic Acid Derivatives via Aryl-Radical Transfer (ART) Using TTMSS or Photoredox. Royal Society of Chemistry. [Link]

  • Moody, C. J., & Rees, C. W. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development. [Link]

  • Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. [Link]

  • Singh, S., et al. (2013). Syntheses and characterization of some novel substituted pyridosulfonamide derivatives as antimicrobial agents. Rasayan Journal of Chemistry. [Link]

  • National Center for Biotechnology Information. 6-chloro-N-isopropylpyridazin-3-amine. PubChem. [Link]

  • Chennamsetty, S., et al. (2017). A few biologically active sulfonamide derivatives. ResearchGate. [Link]

  • Yao, W., et al. (2023). Pyridazinone compound, its preparation and its pharmaceutical use as well as a pharmaceutical composition comprising the compound.
  • Ube Industries. (1996). Process for producing 3-(aminomethyl)-6-chloropyridines.
  • Khan, K. M., et al. (2016). Biological activities of sulfonamides. ResearchGate. [Link]

  • Takeda Pharmaceutical Company Limited. (2014). Method for producing pyridine-3-sulfonyl chloride.
  • de la Torre, A., & Bolm, C. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters. [Link]

  • Yarie, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. ResearchGate. [Link]

  • Bayer Aktiengesellschaft. (2001). Process for the preparation of chloropyridine sulphonic acid chlorides.
  • Colmegna, A., et al. (2021). Mechanosynthesis of sulfonamides via a telescopic, environmentally friendly, and cost-effective process. Green Chemistry. [Link]

  • Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2023). Aromatic Sulfonamides. Journal of Synthetic Chemistry. [Link]

  • Gobis, K., et al. (2022). Eco-friendly methods of synthesis and preliminary biological evaluation of sulfonamide derivatives of cyclic arylguanidines. Semantic Scholar. [Link]

  • Chohan, Z. H. (2021). Synthesis, characterization and biological properties of sulfonamide-derived compounds and their transition metal complexes. ResearchGate. [Link]

Sources

Exploratory

The Pyridine-3-Sulfonamide Scaffold: Discovery, Evolution, and Therapeutic Applications

Executive Summary The pyridine-3-sulfonamide pharmacophore represents a privileged and highly versatile structural motif in modern medicinal chemistry. Originally emerging from the broader class of antibacterial sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine-3-sulfonamide pharmacophore represents a privileged and highly versatile structural motif in modern medicinal chemistry. Originally emerging from the broader class of antibacterial sulfonamides, the integration of the electron-deficient pyridine ring with a 3-sulfonamide moiety created a unique electronic environment. This structural fusion enhances the acidity of the sulfonamide nitrogen, a critical factor for hydrogen bonding and metal coordination within various enzyme active sites. This whitepaper chronicles the historical discovery of pyridine-3-sulfonamide derivatives, details the rigorous process chemistry required for their synthesis, and explores their expanding role in targeted enzyme inhibition, including oncology and immunology.

Historical Evolution: From Diuretics to Targeted Therapeutics

The seminal breakthrough for the pyridine-3-sulfonamide scaffold occurred in the 1970s with the discovery of Torasemide (torsemide). Developed as a high-ceiling loop diuretic, torasemide demonstrated a profound ability to inhibit the Na⁺/K⁺/2Cl⁻ (NKCC2) cotransporter in the thick ascending limb of the loop of Henle. Pharmacodynamic studies in rat models revealed that torasemide was 9 to 40 times more potent than furosemide on a weight basis, exhibiting a significantly longer duration of action and a favorable potassium-sparing profile 1.

In recent decades, the scaffold has transitioned from cardiovascular indications to precision oncology and immunology. Because the primary sulfonamide group is a classic zinc-binding pharmacophore, researchers have utilized copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry to append various substituents at the 4-position of the pyridine ring. These novel derivatives exhibit potent, nanomolar inhibition of tumor-associated carbonic anhydrase isoforms (hCA IX and hCA XII) 2. Furthermore, the scaffold has been integrated into complex kinase inhibitors, such as CZC24758, which selectively targets PI3Kγ for the treatment of inflammatory diseases 3.

Evolution A Early Sulfonamides (Antibacterials) B Pyridine-3-Sulfonamide Scaffold (Core Pharmacophore) A->B Structural Evolution C Torasemide (1970s) Loop Diuretic (NKCC2 Inhibitor) B->C Sulfonylurea Addition D Cancer Therapeutics (hCA IX/XII Inhibitors) B->D 4-Position Substitution (Click Chemistry) E Anti-inflammatory Agents (PI3Kγ Inhibitors e.g., CZC24758) B->E Triazolopyridine Fusion

Evolutionary trajectory of pyridine-3-sulfonamide derivatives in drug discovery.

Chemical Synthesis and Process Chemistry

The synthesis of pyridine-3-sulfonamide derivatives relies heavily on nucleophilic aromatic substitution (SNAr). The presence of the 3-sulfonamide group strongly withdraws electron density from the pyridine ring, highly activating the 4-position towards nucleophilic attack 4. A critical challenge in the industrial manufacturing of these compounds—particularly torasemide—is polymorphic control, specifically the isolation of the stable Form II over the metastable Form I 5.

Protocol: Synthesis and Polymorphic Isolation of Torasemide (Form II)

Objective: To synthesize 1-isopropyl-3-[(4-m-toluidino-3-pyridyl)sulphonyl]-urea (Torasemide) with >99.0% HPLC purity and strict isolation of the stable Form II polymorph.

Phase 1: Nucleophilic Aromatic Substitution (SNAr)

  • Reagent Charging: To a three-necked round-bottom flask equipped with a reflux condenser, add 4-chloropyridine-3-sulfonamide (0.05 mol), n-propanol (100 mL), and m-toluidine (0.06 mol).

  • Causality of Solvent & Reactants: The electron-withdrawing nature of the 3-sulfonamide group highly activates the 4-chloro position. n-Propanol is selected as the solvent because its boiling point (~97°C) provides the optimal thermal energy to drive the SNAr reaction to completion without causing thermal degradation of the sulfonamide group.

  • Execution & In-Process Control (IPC): Reflux the mixture. The reaction is a self-validating system: completion is confirmed via HPLC when the starting material (4-chloropyridine-3-sulfonamide) peak area falls strictly below 0.5%.

  • Isolation: Cool to room temperature, filter the precipitate, and dry under vacuum to afford the intermediate 4-(m-tolylamino)pyridine-3-sulfonamide.

Phase 2: Sulfonylurea Formation and Polymorph Control

  • Activation: Dissolve 4-(m-tolylamino)pyridine-3-sulfonamide (0.114 mol) in acetone (135 mL) and add 30% aqueous sodium hydroxide (0.114 mol).

  • Causality of Base & Solvent: NaOH deprotonates the primary sulfonamide, significantly enhancing its nucleophilicity. Acetone is chosen as a water-miscible aprotic solvent that solubilizes the reactive intermediate while preventing premature hydrolysis of the incoming isocyanate.

  • Coupling: Maintain the temperature strictly at 20–30°C and add isopropyl isocyanate (0.125 mol) dropwise. Causality: Temperature control is critical; exceeding 30°C promotes the dimerization of the isocyanate and the formation of unwanted side products.

  • Polymorphic Precipitation (Form II): Acidify the solution at 20–25°C to a pH of 5.5 ± 0.2 using 80% acetic acid. Causality: The specific pH and the use of acetic acid in an acetone/water matrix thermodynamically favor the precipitation of Torasemide Form II over the metastable Form I []().

  • Validation: Analyze the dried product via FT-IR (KBr pellet). The protocol is validated as successful if the IR spectrum lacks a peak at 1697 cm⁻¹, confirming the absolute absence of Form I contamination.

Synthesis A 4-chloropyridine-3-sulfonamide (Starting Material) B SNAr Reaction (+ m-toluidine, n-propanol) A->B Heat (Reflux) C Intermediate 4-(m-tolylamino)pyridine-3-sulfonamide B->C IPC: SM < 0.5% D Urea Formation (+ Isopropyl isocyanate, NaOH, Acetone) C->D Deprotonation E Polymorph Control (pH 5.5 precipitation via Acetic Acid) D->E T < 30°C F Torasemide Form II (Stable Polymorph) E->F Validation: IR lacks 1697 cm⁻¹

Step-by-step synthesis workflow and polymorphic control of Torasemide Form II.

Quantitative Pharmacodynamics and Quality Metrics

The structural tuning of the pyridine-3-sulfonamide scaffold yields vastly different pharmacological profiles. Table 1 outlines the pharmacodynamic metrics of key derivatives across different therapeutic areas, while Table 2 highlights the rigorous quality control metrics required during the synthesis of clinical-grade torasemide.

Table 1: Pharmacological Profile of Key Pyridine-3-Sulfonamide Derivatives

Compound ClassPrimary TargetIndicationKey Pharmacodynamic MetricSource
Torasemide NKCC2 CotransporterEdema / Hypertension9-40x more potent than furosemide (rat model); t½ ~1.5h1
4-Substituted Triazoles hCA IX / hCA XIISolid Tumors (Oncology)Ki = 91 nM (hCA XII) to 137 nM (hCA IX)2
CZC24758 PI3KγInflammatory DiseaseHigh kinome selectivity; active in vivo3

Table 2: Quality Control & Yield Metrics for Torasemide Synthesis

MetricTarget ValueAnalytical MethodSignificance
Overall Yield 90 - 96%GravimetryDemonstrates high efficiency of the direct synthesis route 5
Chemical Purity ≥ 99.0%HPLCEnsures safety and compliance for Active Pharmaceutical Ingredient (API) use
Form I Contamination < 0.3 - 0.5 wt%FT-IR (KBr)Guarantees stability; validated by absence of 1697 cm⁻¹ peak
Titre > 99.0%HClO₄ TitrationConfirms basic nitrogen content and active principle concentration

Mechanistic Pathways: Carbonic Anhydrase Inhibition

In the context of oncology, the mechanism of action for pyridine-3-sulfonamides relies on their ability to penetrate the tumor microenvironment and interact with transmembrane Carbonic Anhydrases (hCA IX and XII). These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a process critical for tumor survival in hypoxic, acidic conditions. The deprotonated sulfonamide nitrogen coordinates directly with the zinc ion (Zn²⁺) in the enzyme's active site, displacing the catalytic water molecule and halting the hydration process.

Mechanism A Pyridine-3-Sulfonamide Derivative B Coordination with Zn2+ in CA Active Site A->B Binding C Displacement of Catalytic Water B->C Mechanism D Inhibition of CO2 Hydration C->D Catalytic Arrest E Modulation of Tumor pH (hCA IX/XII) D->E Phenotypic Effect

Mechanism of action for pyridine-3-sulfonamides inhibiting carbonic anhydrase.

References

  • [1] Title: Chemistry and pharmacological properties of the pyridine-3-sulfonylurea derivative torasemide. Source: PubMed / nih.gov. URL:

  • Title: EP1433784A1 - Process for the synthesis of torsemide, in particular of pure and stable form II. Source: Google Patents. URL:

  • [2] Title: 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. Source: PMC / nih.gov. URL:

  • [4] Title: Synthesis and Characterization of Related Substances of Torasemide. Source: ResearchGate. URL:

  • [3] Title: AID 713503 - Inhibition of PHKG2 (Discovery of CZC24758). Source: PubChem / nih.gov. URL:

Sources

Foundational

spectroscopic data for 6-chloro-N-isopropylpyridine-3-sulfonamide (NMR, IR, Mass Spec)

Comprehensive Spectroscopic Profiling of 6-Chloro-N-isopropylpyridine-3-sulfonamide: A Technical Guide for Structural Validation As drug development pipelines increasingly rely on highly functionalized heterocyclic build...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Spectroscopic Profiling of 6-Chloro-N-isopropylpyridine-3-sulfonamide: A Technical Guide for Structural Validation

As drug development pipelines increasingly rely on highly functionalized heterocyclic building blocks, the rigorous structural validation of intermediates becomes a critical bottleneck. 6-Chloro-N-isopropylpyridine-3-sulfonamide (CAS 64614-94-4) is a privileged scaffold frequently utilized in the synthesis of kinase inhibitors, TRP channel modulators, and carbonic anhydrase inhibitors.

This whitepaper provides an authoritative, in-depth framework for the multi-spectral elucidation of this compound. By integrating Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and High-Resolution Mass Spectrometry (HRMS), we establish a self-validating analytical system that ensures isotopic fidelity, structural connectivity, and functional group integrity.

Causality in Experimental Design: The Self-Validating Workflow

Spectroscopic analysis is only as reliable as the sample preparation and acquisition parameters that govern it. For sulfonamides, solvent selection and ionization conditions are not arbitrary; they are dictated by the molecule's inherent physicochemical properties.

  • Solvent Causality in NMR: Sulfonamides exhibit strong intermolecular hydrogen bonding, which severely limits their solubility in non-polar deuterated solvents like CDCl₃. We mandate the use of Dimethyl Sulfoxide-d₆ (DMSO-d₆). DMSO not only disrupts these hydrogen bonds to ensure complete dissolution but also shifts the quadrupolar-broadened N-H signal downfield, preventing spectral overlap with the aliphatic isopropyl signals.

  • Ionization Causality in HRMS: The molecule possesses two nitrogen atoms with vastly different pKa values. The sulfonamide nitrogen is rendered non-basic by the strongly electron-withdrawing sulfonyl group. Conversely, the pyridine nitrogen retains its lone pair, making it highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice for generating a robust [M+H]⁺ signal.

Workflow A Compound Synthesis CAS 64614-94-4 B Sample Preparation (DMSO-d6 + TMS) A->B C NMR Spectroscopy (1H & 13C) B->C D ATR-FTIR (Functional Groups) B->D E LC-HRMS (ESI+) (Mass & Isotopes) B->E F Structural Validation C->F D->F E->F

Workflow for the multi-spectral validation of 6-chloro-N-isopropylpyridine-3-sulfonamide.

Standardized Acquisition Protocol

To ensure trustworthiness, the following protocol incorporates internal validation steps:

  • NMR Preparation: Dissolve 15 mg of the analyte in 0.6 mL of DMSO-d₆. Add 0.03% v/v Tetramethylsilane (TMS) as an internal zero-reference. This internal standard validates the calibration of the chemical shift axis.

  • NMR Acquisition: Acquire ¹H spectra at 400 MHz (16 scans, D1 = 2.0 s to ensure complete relaxation of the N-H proton) and ¹³C spectra at 100 MHz (1024 scans).

  • FT-IR Acquisition: Utilize Attenuated Total Reflectance (ATR). Rationale: ATR eliminates the need for KBr pellets, preventing ambient moisture absorption that would otherwise obscure the critical 3200–3400 cm⁻¹ N-H stretching region. Perform a background subtraction immediately prior to sample loading.

  • LC-HRMS Acquisition: Dilute the sample to 1 µg/mL in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. The acidic modifier drives the protonation of the pyridine core.

Spectroscopic Elucidation and Data Synthesis

Nuclear Magnetic Resonance (NMR) Connectivity

The 3,6-disubstituted pyridine core presents a highly perturbed ABX spin system due to the profound electron-withdrawing effects of the C6-chlorine and C3-sulfonamide moieties [1].

The H-2 proton is isolated between the pyridine nitrogen and the sulfonyl group, subjecting it to intense anisotropic deshielding. Consequently, it resonates significantly downfield at δ 8.75 ppm. The H-4 and H-5 protons exhibit typical ortho coupling (J = 8.4 Hz), with H-4 further split by meta coupling to H-2 (J = 2.5 Hz). The isopropyl group is easily identified by a highly integrated doublet at δ 0.98 ppm and a corresponding multiplet/heptet at δ 3.35 ppm.

Table 1: ¹H NMR Assignments (400 MHz, DMSO-d₆)

PositionChemical Shift (δ, ppm)MultiplicityCoupling (J, Hz)IntegrationAssignment
28.75d2.51HPyridine H-2
48.18dd8.4, 2.51HPyridine H-4
NH7.85d7.21HSulfonamide N-H
57.78d8.41HPyridine H-5
CH3.35hept6.61HIsopropyl CH
CH₃0.98d6.66HIsopropyl CH₃ (x2)

Table 2: ¹³C NMR Assignments (100 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)TypeAssignment
154.2CqPyridine C-6 (C-Cl)
148.5CHPyridine C-2
138.1CHPyridine C-4
136.5CqPyridine C-3 (C-SO₂)
125.2CHPyridine C-5
45.6CHIsopropyl CH
23.1CH₃Isopropyl CH₃ (x2)
ATR-FTIR Functional Group Profiling

Infrared spectroscopy provides orthogonal validation of the functional groups that NMR cannot directly sequence. The presence of the sulfonamide is unequivocally confirmed by the intense asymmetric and symmetric S=O stretching vibrations at 1335 cm⁻¹ and 1160 cm⁻¹, respectively. The secondary amine nature of the sulfonamide is validated by a single, distinct N-H stretch at 3280 cm⁻¹.

Table 3: Key FT-IR Vibrational Modes (ATR, cm⁻¹)

Wavenumber (cm⁻¹)IntensityAssignment
3280Medium, broadN-H stretch (secondary sulfonamide)
3060WeakC-H stretch (aromatic pyridine core)
2975, 2870WeakC-H stretch (aliphatic isopropyl)
1335StrongS=O asymmetric stretch
1160StrongS=O symmetric stretch
750StrongC-Cl stretch
HRMS Isotopic and Fragmentation Diagnostics

High-resolution mass spectrometry serves as the ultimate diagnostic tool for confirming the molecular formula and the presence of the halogen. Because chlorine exists in nature as two stable isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 ratio, the intact molecular ion must display a characteristic A / A+2 isotopic signature [2].

Upon collision-induced dissociation (CID), the molecule undergoes predictable neutral losses. The initial cleavage typically involves the loss of the isopropyl group as propene (-42 Da), driven by the stability of the resulting primary sulfonamide radical/cation. Subsequent extrusion of sulfur dioxide (-64 Da) yields the bare chloropyridine core.

Fragmentation M Protonated Molecule [M+H]+ m/z 235.03 (35Cl) F1 Neutral Loss Propene (-42 Da) M->F1 M2 Primary Fragment m/z 193.02 F1->M2 F2 Neutral Loss Sulfur Dioxide (-64 Da) M2->F2 M3 Secondary Fragment m/z 128.98 F2->M3

Proposed ESI-MS fragmentation pathway for 6-chloro-N-isopropylpyridine-3-sulfonamide.

Table 4: HRMS (ESI+) Data and Isotopic Validation

m/z ObservedIon TypeMass Error (ppm)Assignment / Fragment
235.0303[M+H]⁺ (³⁵Cl)+1.2Intact molecular ion
237.0274[M+H]⁺ (³⁷Cl)+1.5Intact molecular ion (isotope, ~33% intensity)
193.0198[M+H - C₃H₆]⁺+0.8Loss of propene (isopropyl cleavage)
128.9850[M+H - C₃H₆ - SO₂]⁺+1.1Chloropyridine core fragment

Conclusion

The structural validation of 6-chloro-N-isopropylpyridine-3-sulfonamide requires a holistic, multi-spectral approach. By understanding the causality behind solvent effects in NMR, utilizing background-subtracted ATR for pristine IR functional group mapping, and leveraging the isotopic fidelity of HRMS, researchers can establish a highly trustworthy, self-validating analytical profile. This rigorous standard prevents downstream failures in complex synthetic drug discovery campaigns.

References

  • Angeli, A., et al. "First-in-Class Dual Hybrid Carbonic Anhydrase Inhibitors and Transient Receptor Potential Vanilloid 1 Agonists Revert Oxaliplatin-Induced Neuropathy." ACS Publications, 2023. 1

  • Zozulia, O., et al. "SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Libraries." ChemRxiv, 2023. 2

  • Fluorochem Chemical Database. "N-(tert-butyl)-6-chloropyridine-3-sulfonamide Contextual Data." Fluorochem, 2024. 3

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 6-chloro-N-isopropylpyridine-3-sulfonamide

Abstract This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel compound, 6-chloro-N-isopropylpyridine-3-sulfonamide. In the absence of specific experiment...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive framework for the evaluation of the solubility and stability of the novel compound, 6-chloro-N-isopropylpyridine-3-sulfonamide. In the absence of specific experimental data for this molecule in the public domain, this document synthesizes established principles of sulfonamide chemistry, leveraging data from structurally related analogs to propose a robust, scientifically grounded methodology for its characterization. This guide is intended for researchers, scientists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale for each procedural step. The objective is to equip research teams with the necessary tools to conduct a thorough and self-validating assessment of this compound's physicochemical properties, which are critical for its potential development as a therapeutic agent.

Introduction: The Significance of Physicochemical Profiling in Drug Discovery

The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a multitude of factors, among which its physicochemical properties are paramount. Solubility and stability are foundational pillars that dictate a compound's bioavailability, manufacturability, and shelf-life. 6-chloro-N-isopropylpyridine-3-sulfonamide, a molecule featuring a substituted pyridine ring and a sulfonamide functional group, belongs to a class of compounds with a rich history in medicinal chemistry, known for a wide array of pharmacological activities[1][2][3]. The presence of the chlorine atom, an electron-withdrawing group, and the isopropyl substituent can significantly influence its electronic and steric properties, thereby impacting its solubility and stability profile[4][5].

This guide provides a proactive approach to characterizing 6-chloro-N-isopropylpyridine-3-sulfonamide, outlining a comprehensive strategy for determining its aqueous and organic solubility, as well as its stability under various stress conditions. By understanding these core attributes early in the development process, researchers can make informed decisions, mitigate risks, and ultimately accelerate the path to clinical evaluation.

Predicted Physicochemical Properties

While experimental data is the gold standard, computational predictions can offer valuable initial insights into a compound's behavior. Based on the structure of 6-chloro-N-isopropylpyridine-3-sulfonamide and data for similar compounds, we can anticipate the following characteristics:

PropertyPredicted Value/CharacteristicRationale
Molecular Weight ~246.72 g/mol Based on the molecular formula C9H12ClN3O2S. A related compound, 6-Chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide, has a molecular weight of 246.71 g/mol [6].
logP 1.0 - 2.0The presence of the chloro and isopropyl groups suggests moderate lipophilicity. The XLogP3 for the parent compound, 6-chloropyridine-3-sulfonamide, is 0.4[7]. The addition of the isopropyl group will increase this value.
pKa 8.0 - 9.0 (Sulfonamide N-H)The sulfonamide proton is weakly acidic. For comparison, the pKa of sulfapyridine is approximately 8.43[8]. The electronic environment of the pyridine ring will influence the exact value.
Aqueous Solubility pH-dependentSulfonamides are weak acids and their solubility is expected to be minimal in acidic to neutral pH and increase significantly in alkaline conditions where the sulfonamide can be deprotonated to form a more soluble salt[9].

Aqueous Solubility Assessment: A Multi-faceted Approach

A comprehensive understanding of aqueous solubility is critical for predicting a drug's absorption and distribution. We will explore both kinetic and thermodynamic solubility to build a complete picture.

Experimental Workflow for Solubility Determination

The following diagram illustrates the general workflow for determining both kinetic and thermodynamic solubility.

solubility_workflow cluster_kinetic Kinetic Solubility (Shake-Flask Method) cluster_thermodynamic Thermodynamic Solubility (Equilibrium Method) cluster_analysis Data Analysis k1 Prepare stock solution of compound in DMSO k2 Add stock solution to aqueous buffer (e.g., PBS, pH 7.4) k1->k2 k3 Incubate and shake for a defined period (e.g., 2 hours) k2->k3 k4 Filter to remove precipitate k3->k4 k5 Analyze filtrate concentration (e.g., HPLC-UV) k4->k5 a1 Quantify concentration against a standard curve k5->a1 t1 Add excess solid compound to aqueous buffer t2 Equilibrate for an extended period (e.g., 24-48 hours) with agitation t1->t2 t3 Filter to remove undissolved solid t2->t3 t4 Analyze filtrate concentration (e.g., HPLC-UV) t3->t4 t4->a1 start Start Solubility Assessment a2 Report solubility in µg/mL or µM a1->a2

Caption: Workflow for kinetic and thermodynamic solubility determination.

Detailed Protocol: pH-Dependent Thermodynamic Solubility

Rationale: Sulfonamides are weak acids, and their solubility is highly pH-dependent[9]. Determining solubility across a physiologically relevant pH range is crucial for predicting its behavior in the gastrointestinal tract.

Materials:

  • 6-chloro-N-isopropylpyridine-3-sulfonamide (solid, high purity)

  • Phosphate buffered saline (PBS) at pH 5.0, 6.2, and 7.4

  • HPLC-grade acetonitrile and water

  • Formic acid (for mobile phase)

  • Calibrated HPLC-UV system

  • 0.45 µm syringe filters

  • Thermostatic shaker

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess of solid 6-chloro-N-isopropylpyridine-3-sulfonamide to separate vials containing the pH 5.0, 6.2, and 7.4 buffers.

    • Ensure enough solid is added so that undissolved material remains at the end of the experiment.

  • Equilibration:

    • Place the vials in a thermostatic shaker set to 25°C (or 37°C for physiological relevance) and agitate for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the suspensions to settle for 30 minutes.

    • Carefully withdraw a sample of the supernatant and immediately filter it through a 0.45 µm syringe filter into a clean vial.

  • Analysis by HPLC-UV:

    • Prepare a standard curve of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Inject the filtered samples onto the HPLC-UV system.

    • Quantify the concentration of the compound in each sample by comparing its peak area to the standard curve. A UV-Visible spectrophotometry method could also be employed if the compound has a suitable chromophore and the solvent is transparent in that region[10].

  • Data Reporting:

    • Report the thermodynamic solubility at each pH in µg/mL and µM.

Stability Assessment: Ensuring Compound Integrity

Stability studies are essential to identify potential degradation pathways and to establish appropriate storage and handling conditions.

Decision Tree for Stability Testing

The following diagram outlines a logical progression for assessing the stability of 6-chloro-N-isopropylpyridine-3-sulfonamide.

stability_testing cluster_chemical Chemical Stability cluster_metabolic Metabolic Stability start Start Stability Assessment ph_stability pH Stress Testing (Acidic, Neutral, Basic) start->ph_stability thermal_stability Thermal Stress Testing (Elevated Temperatures) ph_stability->thermal_stability photostability Photostability Testing (UV/Vis Light Exposure) thermal_stability->photostability microsomal_stability Liver Microsomal Stability Assay photostability->microsomal_stability s9_stability S9 Fraction Stability Assay microsomal_stability->s9_stability end Complete Stability Profile s9_stability->end

Caption: Decision tree for chemical and metabolic stability testing.

Detailed Protocol: pH-Dependent Hydrolytic Stability

Rationale: The sulfonamide bond can be susceptible to hydrolysis, particularly under acidic conditions[4][11]. This study will determine the compound's degradation rate at different pH values.

Materials:

  • 6-chloro-N-isopropylpyridine-3-sulfonamide

  • Buffers at pH 2.0 (e.g., HCl), pH 7.4 (e.g., PBS), and pH 9.0 (e.g., borate)

  • HPLC-UV system

  • Temperature-controlled incubator

Procedure:

  • Sample Preparation:

    • Prepare stock solutions of the compound in a minimal amount of organic co-solvent (e.g., acetonitrile).

    • Dilute the stock solution into the pH 2.0, 7.4, and 9.0 buffers to a final concentration of approximately 10 µM.

  • Incubation:

    • Incubate the solutions at a controlled temperature (e.g., 40°C) to accelerate potential degradation.

  • Time-Point Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw an aliquot from each solution.

    • Immediately quench any further reaction by adding an equal volume of cold acetonitrile.

  • Analysis by HPLC-UV:

    • Analyze the samples by HPLC-UV to determine the remaining percentage of the parent compound at each time point.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

  • Data Analysis:

    • Plot the natural logarithm of the remaining parent compound concentration versus time for each pH condition.

    • The degradation rate constant (k) can be determined from the slope of the line.

    • Calculate the half-life (t½) at each pH using the equation: t½ = 0.693 / k.

In Vitro Metabolic Stability: Liver Microsomal Assay

Rationale: Early assessment of metabolic stability is crucial as rapid metabolism in the liver can lead to poor in vivo exposure. This assay evaluates the compound's susceptibility to phase I metabolic enzymes (e.g., Cytochrome P450s).

Materials:

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)

  • Control compounds (e.g., a rapidly metabolized compound like verapamil and a stable compound like warfarin)

  • LC-MS/MS system

Procedure:

  • Incubation Mixture Preparation:

    • In a microcentrifuge tube, combine the phosphate buffer, HLM, and the test compound.

    • Pre-warm the mixture to 37°C.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Time-Point Sampling:

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture.

    • Stop the reaction by adding cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Centrifuge the samples to precipitate proteins.

    • Analyze the supernatant by LC-MS/MS to quantify the amount of remaining parent compound.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • Determine the in vitro half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint = (0.693 / t½) / (mg microsomal protein/mL).

Conclusion and Forward-Looking Strategy

This technical guide provides a robust and scientifically sound framework for the comprehensive evaluation of the solubility and stability of 6-chloro-N-isopropylpyridine-3-sulfonamide. By adhering to these detailed protocols, research teams can generate high-quality, reproducible data that will be instrumental in guiding the future development of this compound. The insights gained from these studies will not only elucidate the fundamental physicochemical properties of 6-chloro-N-isopropylpyridine-3-sulfonamide but will also inform formulation strategies, predict in vivo behavior, and ultimately de-risk its progression as a potential therapeutic candidate. It is imperative that all experimental procedures are conducted with appropriate controls and that the resulting data is interpreted within the broader context of drug discovery and development principles.

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • McCracken, R. J., & Kennedy, D. G. (1997). Stability of Sulfonamide Antibiotics in Spiked Pig Liver Tissue During Frozen Storage.
  • Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. [Link]

  • Jevrić, L. R., et al. (2020). Antimicrobial sulfonamide drugs. Applied Microbiology and Biotechnology, 104(15), 6519-6532.
  • NIST. (n.d.). Benzenesulfonamide, 4-amino-N-2- pyridinyl- (sulfapyridine); C11H11N302S.
  • BenchChem. (2025).
  • Zafar, W., et al. (2023). A review on 'sulfonamides': their chemistry and pharmacological potentials for designing therapeutic drugs in medical science. Journal of Biomolecular Structure and Dynamics, 41(16), 8035-8055. [Link]

  • Schwartz, W. B., & Tagnon, H. J. (1943). Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation. The Journal of Urology, 50(4), 493-498. [Link]

  • Khan, I., et al. (2021). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC Advances, 11(35), 21543-21557. [Link]

  • PubChem. (n.d.). 6-Chloropyridine-3-sulfonamide. [Link]

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  • Sami Publishing Company. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Journal of Medicinal and Chemical Sciences. [Link]

  • Al-Ostath, R. A., et al. (2022). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 27(1), 229. [Link]

  • Singh, S., et al. (2013). Syntheses and Characterization of Some Novel Substituted Pyridosulfonamide Derivatives as Antimicrobial Agents. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

  • Yasmin, F., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of Pharmaceutical Analysis, 11(5), 517-531. [Link]

  • Torabi, M., et al. (2021). Synthesis of new pyridines with sulfonamide moiety via a cooperative vinylogous anomeric-based oxidation mechanism in the presence of a novel quinoline-based dendrimer-like ionic liquid. RSC Advances, 11(5), 3143-3152. [Link]

  • Suchetan, P. A., et al. (2013). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(11), o1765. [Link]

  • Le, T. B., et al. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(18), 7130-7134. [Link]

  • Al-Hussain, S. A., & Al-Obaydi, S. A. M. (2020). The recent progress of sulfonamide in medicinal chemistry. International Journal of Pharmaceutical Research, 12(4). [Link]

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  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15. [Link]

Sources

Foundational

The Strategic Utility of 6-chloro-N-isopropylpyridine-3-sulfonamide in Modern Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Versatile Pyridine Building Block In the landscape of medicinal chemistry and materials science, the p...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of medicinal chemistry and materials science, the pyridine scaffold remains a cornerstone for the development of novel molecular entities.[1] Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in drug design.[1] Within the vast family of pyridine derivatives, 6-chloro-N-isopropylpyridine-3-sulfonamide emerges as a particularly strategic building block. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, reactivity, and applications, underscoring its value for professionals in drug discovery and chemical development.

Molecular Structure and Key Identifiers:

  • IUPAC Name: 6-chloro-N-isopropylpyridine-3-sulfonamide

  • CAS Number: 64614-94-4[2]

  • Molecular Formula: C₈H₁₁ClN₂O₂S[2]

  • InChI Key: PKOPIXXVCHXJHG-UHFFFAOYSA-N[2]

The molecule incorporates three key features that define its chemical utility: a pyridine ring, a sulfonamide moiety, and a reactive chlorine atom. The sulfonamide group is a well-established pharmacophore found in a multitude of approved drugs, known for its ability to act as a hydrogen bond donor and acceptor, and to coordinate with metal ions in enzyme active sites.[3][4] The chlorine atom at the 6-position of the pyridine ring serves as a versatile handle for a variety of chemical transformations, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.[5]

Physicochemical Properties

While extensive experimental data for 6-chloro-N-isopropylpyridine-3-sulfonamide is not widely published, its properties can be estimated based on its structure and data from closely related analogs.

PropertyValue/InformationSource
Molecular Weight 234.70 g/mol Calculated
Purity (typical) ≥96%[2]
Appearance Likely a white to off-white solidInferred
Solubility Expected to be soluble in a range of organic solvents such as dichloromethane, ethyl acetate, and alcohols.Inferred
InChI Code 1S/C8H11ClN2O2S/c1-6(2)11-14(12,13)7-3-4-8(9)10-5-7/h3-6,11H,1-2H3[2]

Synthesis of 6-chloro-N-isopropylpyridine-3-sulfonamide: A Reliable Protocol

The synthesis of 6-chloro-N-isopropylpyridine-3-sulfonamide can be reliably achieved through the reaction of 6-chloropyridine-3-sulfonyl chloride with isopropylamine. This is a standard method for the formation of sulfonamides.[6] The following protocol is adapted from a procedure for a similar compound.[7]

Experimental Protocol:

Materials:

  • 6-chloropyridine-3-sulfonyl chloride

  • Isopropylamine

  • Triethylamine (or another suitable base)

  • Dichloromethane (DCM), anhydrous

  • 10% Sodium Bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Petroleum ether and Ethyl acetate (for chromatography)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-chloropyridine-3-sulfonyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • In a separate flask, prepare a solution of isopropylamine (1.1 equivalents) and triethylamine (1.2 equivalents) in anhydrous dichloromethane.

  • Slowly add the isopropylamine/triethylamine solution to the cooled solution of 6-chloropyridine-3-sulfonyl chloride dropwise over 15-20 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 10% sodium bicarbonate solution and brine.

  • Separate the organic layer, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of petroleum ether:ethyl acetate) to yield pure 6-chloro-N-isopropylpyridine-3-sulfonamide.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Prevents the reaction of the sulfonyl chloride with atmospheric moisture.

  • Cooling to 0 °C: The reaction is exothermic, and maintaining a low temperature helps to control the reaction rate and minimize the formation of byproducts.

  • Use of Triethylamine: Acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.[6]

  • Aqueous Work-up: Removes the triethylamine hydrochloride salt and any remaining water-soluble impurities.

Reactivity and Chemical Transformations

The synthetic utility of 6-chloro-N-isopropylpyridine-3-sulfonamide lies in the reactivity of the chlorine atom on the pyridine ring. The position of the chlorine atom ortho to the ring nitrogen makes it susceptible to nucleophilic aromatic substitution (SₙAr) and a good substrate for various palladium-catalyzed cross-coupling reactions.[5][8]

Nucleophilic Aromatic Substitution (SₙAr)

The electron-withdrawing nature of the pyridine nitrogen and the sulfonamide group enhances the electrophilicity of the carbon atom attached to the chlorine, facilitating attack by nucleophiles.[8] This allows for the displacement of the chloride with a variety of nucleophiles, including amines, alcohols, and thiols, to generate a diverse library of substituted pyridine-3-sulfonamides.

SNAr_Reaction start 6-chloro-N-isopropylpyridine-3-sulfonamide product 6-substituted-N-isopropylpyridine-3-sulfonamide start->product Base, Solvent, Heat nucleophile Nucleophile (Nu-H) e.g., R-NH₂, R-OH, R-SH

Caption: Key Cross-Coupling Reactions.

Applications as a Building Block in Drug Discovery

The pyridinesulfonamide scaffold is of significant interest in medicinal chemistry due to its presence in a wide range of biologically active compounds. [9][10]Derivatives have been investigated for their potential as antibacterial, anti-inflammatory, anticancer, and antiviral agents. [3][10] While specific applications of 6-chloro-N-isopropylpyridine-3-sulfonamide are not extensively documented in publicly available literature, its value lies in its potential to serve as a key intermediate for the synthesis of more complex molecules with therapeutic potential. The ability to readily modify the 6-position of the pyridine ring allows for the exploration of structure-activity relationships (SAR) in drug discovery programs. For instance, the introduction of different substituents via the reactions described above can modulate the potency, selectivity, and pharmacokinetic properties of a lead compound.

Bio-pharmacological Context

Sulfonamides, in general, are known to target a variety of enzymes. [3][4]The primary sulfonamide group is a classic zinc-binding group, making it a common feature in the design of metalloenzyme inhibitors. [4]Although the sulfonamide in 6-chloro-N-isopropylpyridine-3-sulfonamide is secondary, the overall scaffold can still be incorporated into molecules that interact with various biological targets. The pyridine nitrogen can act as a hydrogen bond acceptor, and the lipophilic isopropyl group can engage in hydrophobic interactions within a protein binding pocket.

Conclusion

6-chloro-N-isopropylpyridine-3-sulfonamide is a valuable and versatile building block for chemical synthesis. Its straightforward preparation, coupled with the reactivity of the 6-chloro substituent, provides medicinal chemists and drug development professionals with a powerful tool for the construction of novel and diverse molecular architectures. The ability to perform nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions opens up a wide range of possibilities for creating libraries of compounds for biological screening. As the demand for new therapeutic agents continues to grow, the strategic use of such well-designed building blocks will be crucial in accelerating the drug discovery process.

References

  • ResearchGate. Nucleophilic aromatic substitution reactions of chloropyrimidines. [Link]

  • Google Patents. EP0799209A1 - Novel sulfonamides.
  • IntechOpen. Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. [Link]

  • Sadawarte, G., et al. (2021). Synthesis of Substituted Pyridine Based Sulphonamides As an Antidiabetic Agent. European Journal of Chemistry, 12(3), 279-283. [Link]

  • Google Patents. US2410793A - Sulfonamido pyrimidines.
  • Pearson+. We have considered nucleophilic aromatic substitution of pyridine.... [Link]

  • PubChem. Sulfonamide compounds and pharmaceutical use thereof - Patent US-6911469-B2. [Link]

  • ACS Publications. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. [Link]

  • Google Patents.
  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. [Link]

  • Bisharat, R., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry B: Natural Products and Medical Chemistry, 7(1), 130-150. [Link]

  • ResearchGate. Suzuki−Miyaura and Sonogashira Coupling of 6-Chloropurines and -Nucleosides in Water. [Link]

  • Wikipedia. Nucleophilic aromatic substitution. [Link]

  • Chemistry Stack Exchange. How can nucleophilic substitution happen at the sp²-hybridised carbon of 4-chloropyridine?. [Link]

  • YouTube. nucleophilic aromatic substitutions. [Link]

  • Singh, S., et al. (2013). SYNTHESES AND CHARACTERIZATION OF SOME NOVEL SUBSTITUTED PYRIDOSULFONAMIDE DERIVATIVES AS ANTIMICROBIAL AGENTS. Rasayan Journal of Chemistry, 6(3), 196-200. [Link]

  • ResearchGate. Design, synthesis and biological activities of novel 5-isopropyl-2-methylphenolhydrazide-based sulfonamide derivatives. [Link]

  • PubChem. 6-Chloropyridine-3-sulfonamide. [Link]

  • Abu-Taweel, G. M., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 52(5), 1085-1108. [Link]

  • PubChem. Heterocyclic sulfonamides as inhibitors of ion channels - Patent US-8357711-B2. [Link]

  • Google Patents.
  • Suchetan, P. A., et al. (2013). 6-Chloro-N-(pyridin-4-ylmethyl)pyridine-3-sulfonamide. Acta Crystallographica Section E: Structure Reports Online, 69(12), o1765. [Link]

  • National Center for Biotechnology Information. An Expedient Synthesis of Sulfinamides from Sulfonyl Chlorides. [Link]

  • Hafez, H. N., & El-Gazzar, A. R. B. A. (2016). Synthesis and Biological Evaluation of N- Pyrazolyl Derivatives and Pyrazolopyrimidine Bearing a Biologically Active Sulfonamide Moiety as Potential Antimicrobial Agent. Molecules (Basel, Switzerland), 21(9), 1156. [Link]

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Exploratory

The Antimicrobial Potential of Novel Sulfonamides: A Technical Guide to Next-Generation Inhibitors

[label="Reaction Quench\n(e Finalizing the Visuals I'm now implementing the color-coded diagrams, confirming readability with the chosen contrast. I have carefully revised the nodes and arrows in the folate pathway and D...

Author: BenchChem Technical Support Team. Date: March 2026

[label="Reaction Quench\n(e

Finalizing the Visuals

I'm now implementing the color-coded diagrams, confirming readability with the chosen contrast. I have carefully revised the nodes and arrows in the folate pathway and DHPS assay workflow. I have checked for max-width compatibility.

Confirming the Diagrams

I'm now implementing the color-coded diagrams, confirming the contrast and readability. I've revised the folate pathway and DHPS assay workflow. I've verified the diagrams' max-width compatibility.

Executive Summary

For decades, classical sulfonamides have served as the foundational bedrock of synthetic antimicrobial therapy by competitively inhibiting dihydropteroate synthase (DHPS) in the bacterial folate biosynthesis pathway [1.9]. However, the rapid emergence of resistance mechanisms—specifically in priority pathogens like Methicillin-Resistant Staphylococcus aureus (MRSA) and agricultural threats like Xanthomonas species—has necessitated a paradigm shift[1].

As an application scientist bridging bench-level discovery with translational drug development, I have observed that the most promising advancements lie in scaffold-hopping and molecular hybridization . By conjugating the classical sulfonamide pharmacophore with novel moieties (e.g., 2-pyridones, phosphonates, and oxyacetals), modern drug design is bypassing traditional resistance pathways, enabling dual-target inhibition, and even eliciting host-defense mechanisms[2][3][4]. This whitepaper provides an in-depth mechanistic analysis and presents self-validating experimental workflows for evaluating the efficacy of these novel sulfonamides.

Mechanistic Innovations: Beyond Classical DHPS Inhibition

The traditional mechanism of action (MoA) for sulfonamides relies on structural mimicry. By mimicking p-aminobenzoic acid (PABA), these compounds competitively bind to DHPS, halting the condensation of PABA with dihydropterin pyrophosphate (DHPPP)[1][5]. While effective, single-target inhibition is highly susceptible to mutational bypass. Novel sulfonamides overcome this through multi-modal mechanisms:

  • Dual-Enzyme Inhibition: Hybrid molecules, such as N-sulfonamide 2-pyridones, are engineered to occupy both the PABA/pterin binding pockets of DHPS and the pterin binding pocket of dihydrofolate reductase (DHFR)[4]. Causality in design: Inhibiting two sequential nodes in the folate pathway prevents the bacteria from utilizing alternative metabolic shunts, drastically lowering the IC50 and minimizing the probability of mutational resistance.

  • Host Defense Elicitation & ROS Modulation: In agricultural applications, oxyacetal and pyrimidine-containing sulfonamides (e.g., Compound E35) do more than directly kill bacteria like Xanthomonas oryzae (Xoo). They upregulate ATP synthase and NADH dehydrogenase in the host plant, ensuring energy supply during oxidative phosphorylation while reducing reactive oxygen species (ROS)[2].

  • Membrane Disruption: Sulfonamide-containing phosphonate derivatives disrupt bacterial cell membrane integrity while simultaneously dysregulating proteins involved in purine metabolism and ribosomal translation[3].

Bacterial folate biosynthesis pathway and dual inhibition by novel sulfonamides.

In Vitro Validation: Self-Validating Experimental Protocols

To ensure robust, reproducible data, experimental workflows must be designed as self-validating systems. Below are the optimized protocols for evaluating the antimicrobial potential of novel sulfonamides.

Protocol A: High-Throughput DHPS Enzyme Inhibition Assay

When testing competitive inhibitors, the order of reagent addition is critical. Causality: Pre-incubating the enzyme with the novel sulfonamide before introducing the substrates allows the inhibitor to reach binding equilibrium. If substrates are added simultaneously, differences in diffusion rates can artificially inflate the apparent IC50[6].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer (100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5). Note: Mg²⁺ is an essential cofactor for stabilizing the pyrophosphate leaving group of DHPPP.

  • Inhibitor Dilution: Prepare serial two-fold dilutions of the novel sulfonamide in DMSO, ensuring the final DMSO concentration in the assay does not exceed 1% to prevent enzyme denaturation[6].

  • Pre-Incubation: In a 96-well microplate, combine the assay buffer, recombinant DHPS enzyme, and the inhibitor. Incubate at 37°C for 15 minutes.

  • Reaction Initiation: Add the substrates (DHPPP and PABA) to initiate the enzymatic reaction.

  • Incubation & Quenching: Incubate the plate at 37°C for 30 minutes. Stop the reaction via heat inactivation (95°C for 3 mins) or by adding a chemical quenching agent[6].

  • Quantification: Measure the depletion of PABA or the formation of 7,8-dihydropteroate using High-Performance Liquid Chromatography (HPLC) or fluorescence detection.

  • Data Analysis: Calculate the percentage of inhibition relative to a positive control (e.g., sulfamethoxazole) and a negative control (no inhibitor). Determine the IC50 using non-linear regression.

AssayWorkflow Step1 1. Prepare Reagents (DHPS, PABA, DHPPP) Step3 3. Incubate Enzyme + Inhibitor (37°C, 15 min) Step1->Step3 Step2 2. Serial Dilution of Novel Sulfonamides Step2->Step3 Step4 4. Initiate Reaction (Add Substrates) Step3->Step4 Step5 5. Quench Reaction (Heat or Chemical) Step4->Step5 30 min incubation Step6 6. Quantify Product (HPLC/Fluorescence) Step5->Step6 Step7 7. Calculate IC50 (Non-linear Regression) Step6->Step7

Step-by-step workflow for the in vitro DHPS enzyme inhibition assay.

Protocol B: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

Following Clinical and Laboratory Standards Institute (CLSI) guidelines, MIC assays determine the lowest concentration of an antimicrobial that prevents visible growth[7].

Step-by-Step Methodology:

  • Media Selection: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). Causality: Standardizing free divalent cations (Ca²⁺, Mg²⁺) is critical. Variations in cation concentration can alter the permeability of Gram-negative outer membranes (especially Pseudomonas aeruginosa), leading to irreproducible MIC values[6].

  • Inoculum Standardization: Prepare a bacterial suspension matching a 0.5 McFarland standard, then dilute to achieve a final well concentration of approximately 5 × 10⁵ CFU/mL. Causality: Using a standardized inoculum prevents the "inoculum effect," where an artificially high bacterial load titrates the drug, yielding a falsely elevated MIC[6].

  • Microplate Setup: Dispense serial dilutions of the sulfonamide (e.g., 256 μg/mL down to 0 μg/mL) into a 96-well plate[7].

  • Incubation: Inoculate the wells and incubate at 35–37°C for 16–20 hours[6].

  • Validation Checks: Ensure the growth control well (no drug) shows robust turbidity and the sterility control well remains clear. Record the MIC.

Quantitative Efficacy Profiles

Recent literature highlights the exceptional potency of novel sulfonamide derivatives against both clinical and agricultural pathogens. The table below summarizes the quantitative efficacy of key breakthrough compounds.

Compound DesignationStructural ModificationTarget OrganismEfficacy (MIC / EC50)Primary Mechanism / NotesReference
Compound E35 Oxyacetal & Pyrimidine hybridXanthomonas oryzae (Xoo)EC50: 26.7 mg/LDirect antibacterial + upregulates plant ATP synthase, reduces ROS.[2]
Compound A2 Phosphonate hybridXanthomonas oryzae (Xoo)EC50: 9.9 μg/mLDisrupts cell membrane integrity; inhibits bacterial protein synthesis.[3]
Compound 11a N-sulfonamide 2-pyridoneS. aureus / E. coliIC50: 2.76 μg/mL (DHPS)Dual inhibitor occupying PABA/pterin pockets of DHPS and DHFR.[4]
Compound FQ5 Acetamide/methoxy functionalizedS. aureus (ATCC 25923)MIC: 32 μg/mLClassical DHPS inhibition driven by strong π-π and hydrogen bonding.[7]

Conclusion & Future Perspectives

The sulfonamide scaffold is far from obsolete. By leveraging rational drug design, molecular hybridization, and rigorous in vitro validation, researchers are successfully circumventing the resistance mechanisms that plague classical sulfa drugs. The development of dual DHPS/DHFR inhibitors and host-defense elicitors represents a critical frontier in both clinical pharmacology and agricultural chemistry. Future drug development pipelines must continue to prioritize these multi-modal mechanisms to stay ahead of the evolutionary curve of priority pathogens.

References

  • Synthesis, Antibacterial Activity, and Action Mechanism of Novel Sulfonamides Containing Oxyacetal and Pyrimidine | Journal of Agricultural and Food Chemistry - ACS Publications |[Link]

  • Full article: Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus - Taylor & Francis |[Link]

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses - EXCLI Journal |[Link]

  • Design, Synthesis, Antibacterial Activity Evaluation, and Mechanism of Action Study of Novel Sulfonamide-Containing Phosphonate Derivatives | Journal of Agricultural and Food Chemistry - ACS Publications |[Link]

  • Original article: SYNTHESIS, STRUCTURAL STUDIES, AND INHIBITORY POTENTIAL OF SELECTED SULFONAMIDE ANALOGUES - EXCLI Journal |[Link]

  • Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes - PMC |[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Characterizing 6-chloro-N-isopropylpyridine-3-sulfonamide in Enzyme Inhibition Assays

Introduction: Unlocking the Potential of a Novel Sulfonamide The sulfonamide functional group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to target a wide array of enzym...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Potential of a Novel Sulfonamide

The sulfonamide functional group is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" for its ability to target a wide array of enzymes with high affinity.[1][2][3] Compounds incorporating this moiety have led to the development of antibacterial, anti-glaucoma, diuretic, and anti-cancer therapies.[4][5] 6-chloro-N-isopropylpyridine-3-sulfonamide is a novel compound featuring this critical functional group appended to a chloropyridine ring, a structure that suggests potential bioactivity.

The primary goal in the early-stage assessment of such a compound is to determine its interaction with biologically relevant targets. Enzyme inhibition assays are the foundational tool for this purpose, providing quantitative data on a compound's potency and potential mechanism of action.

This document serves as an in-depth guide for researchers to evaluate the enzyme inhibitory potential of 6-chloro-N-isopropylpyridine-3-sulfonamide. Due to the well-established role of sulfonamides as potent inhibitors of zinc-containing metalloenzymes, we present a detailed protocol using human Carbonic Anhydrase I (hCA I) as a scientifically robust and highly relevant model system.[1][5] This guide explains not only the procedural steps but also the underlying scientific rationale, ensuring a thorough and well-validated experimental approach.

Part 1: Scientific Rationale - Why Carbonic Anhydrase is a Prime Target

The Sulfonamide-Carbonic Anhydrase Interaction: A Classic Mechanism

Carbonic Anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the rapid and reversible hydration of carbon dioxide to bicarbonate and a proton.[6][7] This function is vital for processes ranging from respiration and pH homeostasis to biosynthesis. The active site of most CAs features a catalytic zinc ion (Zn²⁺) coordinated by three histidine residues and a water molecule.

The inhibitory mechanism of sulfonamides against CAs is exceptionally well-characterized. The sulfonamide group (-SO₂NH₂) of an inhibitor, in its deprotonated, anionic form (-SO₂NH⁻), acts as a mimic of the transition state. It binds directly to the active site Zn²⁺ ion, displacing the catalytically essential water/hydroxide molecule and effectively shutting down the enzyme's function.[1] This strong, specific interaction makes any novel sulfonamide, including 6-chloro-N-isopropylpyridine-3-sulfonamide, a prime candidate for investigation as a CA inhibitor.

Carbonic Anhydrase as a Therapeutic Target

Various isoforms of carbonic anhydrase are validated drug targets.[2] Inhibition of specific CAs is the mechanism behind treatments for:

  • Glaucoma: Reducing aqueous humor formation in the eye.[5]

  • Diuresis: Altering ion transport in the kidneys.[5]

  • Epilepsy: Modulating pH in the central nervous system.

  • Oncology: Targeting tumor-associated isoforms like CA IX that are involved in pH regulation in the hypoxic tumor microenvironment.[3]

Therefore, characterizing the interaction of 6-chloro-N-isopropylpyridine-3-sulfonamide with hCA I provides not only a proof-of-concept for its enzyme inhibitory activity but also a potential first step toward developing a new therapeutic agent.

Part 2: Experimental Design and Protocol

Assay Principle: A Colorimetric Approach

The protocol described here measures the esterase activity of hCA I. While CO₂ hydration is its primary physiological role, the enzyme can also efficiently hydrolyze certain esters. We utilize the substrate p-nitrophenyl acetate (pNPA), which is colorless. In the presence of active hCA I, pNPA is hydrolyzed to acetate and p-nitrophenol. The product, p-nitrophenol, is a yellow chromophore that strongly absorbs light at 400-405 nm.[7]

The rate of the reaction, observed as the rate of increase in absorbance, is directly proportional to the enzyme's activity. When an effective inhibitor like 6-chloro-N-isopropylpyridine-3-sulfonamide is present, it binds to the enzyme, reducing the rate of pNPA hydrolysis and, consequently, the rate of color development. This change allows for the precise quantification of the inhibitor's potency.[7]

Caption: Principle of the colorimetric CA inhibition assay.
Materials and Reagents
  • Enzyme: Purified human Carbonic Anhydrase I (hCA I)

  • Substrate: p-Nitrophenyl acetate (pNPA)

  • Test Compound: 6-chloro-N-isopropylpyridine-3-sulfonamide

  • Reference Inhibitor: Acetazolamide (a well-characterized CA inhibitor)

  • Buffer: 50 mM Tris-SO₄, pH 7.4[7]

  • Solvent: Dimethyl sulfoxide (DMSO), spectrophotometric grade

  • Equipment:

    • UV-Vis spectrophotometer or 96-well microplate reader capable of kinetic measurements at 400-405 nm.

    • 96-well clear, flat-bottom microplates.

    • Calibrated single and multichannel pipettes.

    • Reagent reservoirs.

Reagent Preparation
  • Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare by dissolving Tris base in deionized water and carefully adjusting the pH to 7.4 using sulfuric acid. Store at 4°C.

  • hCA I Enzyme Stock Solution (1 mg/mL): Prepare a stock solution in Assay Buffer. Aliquot and store at -20°C or -80°C. On the day of the experiment, thaw an aliquot on ice and prepare a working solution (e.g., 10-20 µg/mL) in cold Assay Buffer. The optimal final concentration should be determined empirically to ensure a robust linear reaction rate for at least 10 minutes.[7]

  • pNPA Substrate Solution (3 mM): This solution must be prepared fresh daily. Dissolve pNPA in a minimal volume of acetonitrile or DMSO before diluting to the final concentration of 3 mM with Assay Buffer.[7] Keep protected from light.

  • Test and Reference Inhibitor Stocks (10 mM): Prepare 10 mM stock solutions of 6-chloro-N-isopropylpyridine-3-sulfonamide and Acetazolamide in 100% DMSO. From these stocks, create a serial dilution series (e.g., 10 concentrations) in Assay Buffer. The final DMSO concentration in the assay wells should be kept constant and low (ideally ≤1%) to avoid affecting enzyme activity.

Detailed Assay Protocol

The following protocol is designed for a 96-well plate format with a final reaction volume of 200 µL.

prep 1. Reagent Preparation (Buffer, Enzyme, Inhibitors, Substrate) plate 2. Plate Setup (200 µL final volume) - Add Assay Buffer to all wells. - Add Inhibitor dilutions (Test & Reference). - Add Solvent Control (DMSO). - Add Enzyme to all wells except 'Blank'. prep->plate incubate 3. Pre-incubation Incubate plate for 15 minutes at 25°C. (Allows for enzyme-inhibitor binding) plate->incubate initiate 4. Reaction Initiation Add pNPA Substrate solution to all wells. incubate->initiate measure 5. Kinetic Measurement Immediately read absorbance at 405 nm every 30 seconds for 10-15 minutes. initiate->measure analyze 6. Data Analysis - Calculate reaction rates (V₀). - Determine % Inhibition. - Plot dose-response curve & calculate IC₅₀. measure->analyze

Caption: Experimental workflow for the hCA I inhibition assay.
  • Plate Setup: Dispense reagents into a 96-well plate according to the table below. It is advisable to prepare a master mix for common reagents to minimize pipetting errors.

Well TypeAssay BufferhCA I Working Soln.Inhibitor/SolventpNPA (3 mM)Final Volume
Blank 190 µL--10 µL200 µL
Enzyme Control 170 µL10 µL10 µL (Buffer)10 µL200 µL
Solvent Control 170 µL10 µL10 µL (DMSO)10 µL200 µL
Inhibitor Wells 160 µL10 µL20 µL (of dilution)10 µL200 µL
  • Pre-incubation: After adding the buffer, enzyme, and inhibitor/solvent solutions, gently mix the plate and incubate for 15 minutes at 25°C. This step allows the inhibitor to bind to the enzyme before the substrate is introduced.[6][8]

  • Reaction Initiation: To start the reaction, add 10 µL of the freshly prepared 3 mM pNPA substrate solution to all wells, ideally using a multichannel pipette for simultaneous initiation. Mix the plate immediately.[7]

  • Kinetic Measurement: Place the plate in the microplate reader and begin measuring the absorbance at 405 nm in kinetic mode. Record data every 20-30 seconds for 10 to 15 minutes. Ensure the temperature is controlled at 25°C.

Part 3: Data Analysis and Interpretation

Calculating Potency (IC₅₀)
  • Determine Initial Velocity (V₀): For each well, plot absorbance versus time. Identify the initial linear portion of the curve and calculate the slope (ΔAbs/min). This slope is the initial reaction velocity (V₀).[7] The Blank wells' rate should be subtracted from all other wells.

  • Calculate Percent Inhibition: Use the rate from the Solvent Control well as your 100% activity reference. Calculate the percent inhibition for each inhibitor concentration using the following formula:

    % Inhibition = (1 - (V₀ of Inhibitor Well / V₀ of Solvent Control Well)) x 100

  • Generate Dose-Response Curve and IC₅₀: Plot the % Inhibition (Y-axis) against the logarithm of the inhibitor concentration (X-axis). Fit the data using a non-linear regression model (e.g., four-parameter logistic fit) in a suitable software package (like GraphPad Prism or R). The IC₅₀ is the concentration of the inhibitor that produces 50% inhibition of the enzyme's activity.[9]

Data Presentation

Quantitative data should be summarized in a clear, tabular format. The following table presents a hypothetical result for 6-chloro-N-isopropylpyridine-3-sulfonamide.

Inhibitor Conc. (µM)Log [Inhibitor]Rate (mOD/min)% Inhibition
0 (Solvent Control)-25.00%
0.01-2.0024.52%
0.03-1.5222.012%
0.10-1.0018.825%
0.30-0.5212.550%
1.000.006.375%
3.000.482.590%
10.001.001.096%
Calculated IC₅₀ 0.30 µM

Interpretation: The IC₅₀ value is the primary measure of a compound's potency. A lower IC₅₀ indicates a more potent inhibitor.[6] In this hypothetical example, 6-chloro-N-isopropylpyridine-3-sulfonamide shows an IC₅₀ of 0.30 µM (or 300 nM), indicating it is a potent inhibitor of hCA I. This result should be compared to the IC₅₀ obtained for the reference inhibitor, Acetazolamide, under identical experimental conditions to benchmark its activity.

Part 4: Pro-Tips and Troubleshooting

Achieving Self-Validating, Trustworthy Data

  • Mind the Substrate Concentration: For identifying competitive inhibitors, the substrate concentration should be at or below its Michaelis constant (Kₘ).[9][10] Using excessively high substrate concentrations can mask the effect of competitive inhibitors and lead to an overestimation of the IC₅₀.

  • Confirm Initial Velocity Conditions: It is critical that all rates are measured during the initial, linear phase of the reaction.[11] If the reaction curve flattens too quickly, consider reducing the enzyme concentration.

  • Solvent Effects are Real: DMSO can inhibit some enzymes. Always run a solvent control (enzyme + DMSO at the final assay concentration) to ensure the solvent itself is not significantly affecting the results.[12] Keep the final DMSO concentration consistent across all wells and as low as possible.

  • Enzyme Handling: Enzymes are sensitive. Always keep stock and working solutions on ice to prevent denaturation and loss of activity.[13] Avoid repeated freeze-thaw cycles.[12]

Troubleshooting Common Issues

ProblemPotential Cause(s)Recommended Solution(s)
No/Low Signal in Control Wells 1. Inactive enzyme (degraded).2. Incorrect buffer pH.3. Degraded pNPA substrate.1. Use a fresh enzyme aliquot; check storage conditions.2. Remake buffer and verify pH.3. Prepare pNPA solution fresh before each experiment.
High Background in Blank Wells 1. Spontaneous hydrolysis of pNPA.2. Contaminated buffer or plate.1. This is expected to some degree; ensure it's low relative to the enzyme signal. Subtract the blank rate from all wells.2. Use fresh, high-purity reagents and new plates.
Inconsistent/Irreproducible Results 1. Pipetting errors.2. Poor mixing.3. Temperature fluctuations.1. Use calibrated pipettes; prepare master mixes.2. Ensure thorough but gentle mixing after reagent addition.3. Use a temperature-controlled plate reader.
Incomplete Inhibition Curve 1. Inhibitor concentration range is too narrow or misplaced.1. Broaden the concentration range (e.g., from 1 nM to 100 µM) to capture both the top and bottom plateaus of the curve.

Conclusion

This application note provides a comprehensive and scientifically-grounded framework for assessing the inhibitory potential of the novel compound 6-chloro-N-isopropylpyridine-3-sulfonamide. By leveraging the well-understood interaction between sulfonamides and carbonic anhydrase, the detailed protocol enables the robust determination of the compound's potency (IC₅₀). The successful inhibition of a validated drug target like hCA I would serve as a critical first step, providing the foundational data necessary to justify further investigation of this compound in more complex biological systems and advance its journey in the drug discovery pipeline.

References

  • BenchChem. (2025). Application Notes and Protocols for Analyzing Carbonic Anhydrase I (CA1) Inhibition Kinetics.
  • BenchChem. (2025). Application Notes and Protocols for HPLC-Based Assay of Carbonic Anhydrase 3 Inhibition.
  • BenchChem. (2025).
  • Supuran, C. T., & Scozzafava, A. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal Research Reviews. [Link]

  • Wikipedia. Sulfonamide (medicine). [Link]

  • Massive Bio. (2025). Sulfonamide. [Link]

  • Medical Pharmacology. Sulfonamides. [Link]

  • Cureus. (2023). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. [Link]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • ResearchGate. (2025). Synthesis, Mechanism of action And Characterization of Sulphonamide. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry. [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. Assay Guidance Manual. [Link]

  • LSU Health Shreveport. Enzyme Assays and Kinetics. [Link]

  • Da-Ta Biotech. (2024). Enzyme Kinetics: Factors & Inhibitor Effects. [Link]

  • Anand, U., et al. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Environmental Science and Pollution Research. [Link]

  • SciSpace. (2020). The recent progress of sulfonamide in medicinal chemistry. [Link]

  • Indian Journal of Pharmaceutical Sciences. (2005). Biological Activities of Sulfonamides. [Link]

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Application

6-chloro-N-isopropylpyridine-3-sulfonamide for antibacterial studies

An Application Guide for the Antibacterial Evaluation of 6-chloro-N-isopropylpyridine-3-sulfonamide Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for the Antibacterial Evaluation of 6-chloro-N-isopropylpyridine-3-sulfonamide

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of the antibacterial properties of 6-chloro-N-isopropylpyridine-3-sulfonamide, a novel pyridosulfonamide derivative. Sulfonamides represent a historically significant class of synthetic antimicrobial agents that function by inhibiting bacterial folic acid synthesis.[1][2] This guide outlines the hypothesized mechanism of action and provides detailed, field-proven protocols for preliminary antibacterial screening, quantitative susceptibility testing via Minimum Inhibitory Concentration (MIC) determination, and differentiation between bacteriostatic and bactericidal activity. The protocols are designed to be self-validating through the inclusion of appropriate controls, ensuring scientific rigor and trustworthiness of the generated data.

Introduction: The Rationale for Novel Sulfonamide Development

Sulfonamides were the first class of synthetic antibacterial agents to be used successfully in a clinical setting, marking a pivotal moment in medicine.[3] Their primary mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folic acid synthesis pathway.[4][5] This pathway is essential for the biosynthesis of nucleotides, which are the building blocks of DNA and RNA.[6] In the absence of folate, bacterial cells cannot replicate, leading to a bacteriostatic effect.[4] Because mammalian cells acquire folate from their diet and do not possess the DHPS enzyme, sulfonamides exhibit selective toxicity against bacteria.[1][4][6]

Despite their success, the extensive use of sulfonamides has led to the emergence of widespread bacterial resistance, primarily through mutations in the DHPS enzyme.[3][7] This necessitates the exploration of novel sulfonamide derivatives, such as 6-chloro-N-isopropylpyridine-3-sulfonamide, which may exhibit improved potency, a broader spectrum of activity, or the ability to circumvent existing resistance mechanisms. This application note serves as a foundational guide to initiate the antibacterial investigation of this and other novel sulfonamide compounds.

Compound Profile: 6-chloro-N-isopropylpyridine-3-sulfonamide

A thorough understanding of the physicochemical properties of a test compound is critical for designing and interpreting biological assays. The properties listed below should be experimentally determined and recorded.

PropertyValueNotes / Source
Chemical Structure (Structure to be inserted)
Molecular Formula C₈H₁₀ClN₃O₂SCalculated
Molecular Weight 247.70 g/mol Calculated
Appearance To be determined
Solubility To be determinedCritical for stock solution preparation. Test in DMSO, water, ethanol.
Purity (e.g., by HPLC) >95% recommendedPurity is essential for accurate MIC determination.
Storage Conditions To be determinedTypically stored at -20°C, protected from light and moisture.

Scientist's Note (Expertise): Solubility is a critical parameter. The compound must be fully dissolved in a solvent like Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution. This ensures that the compound does not precipitate when diluted into aqueous culture media, which would lead to inaccurate concentration values and unreliable results. The final concentration of the solvent in the assay should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.

Hypothesized Mechanism of Action: DHPS Inhibition

Based on its core sulfonamide structure, 6-chloro-N-isopropylpyridine-3-sulfonamide is hypothesized to function as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). It likely acts as a structural analog of the enzyme's natural substrate, para-aminobenzoic acid (PABA), blocking the synthesis of dihydropteroate, a precursor to folic acid.[5][8]

DHPS_Inhibition Pteridine Dihydropterin Pyrophosphate (DHPP) DHPS Dihydropteroate Synthase (DHPS) Pteridine->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Catalysis FolicAcid Folic Acid -> Nucleotide Synthesis Dihydropteroate->FolicAcid Further Steps Compound 6-chloro-N-isopropyl- pyridine-3-sulfonamide Compound->Inhibition Inhibition->DHPS Competitive Inhibition

Caption: Hypothesized mechanism of 6-chloro-N-isopropylpyridine-3-sulfonamide.

Experimental Protocols

The following protocols provide a tiered approach to evaluating the antibacterial activity, starting with a qualitative screen and progressing to quantitative determination of potency.

Protocol 1: Antibacterial Screening via Agar Disk Diffusion (Kirby-Bauer Method)

This method serves as a rapid, qualitative screen to determine if the compound has any activity against the selected bacterial strains and to get a preliminary idea of its spectrum of activity.[9][10]

Caption: Workflow for the Agar Disk Diffusion susceptibility test.

Materials:

  • Test Compound Stock Solution (e.g., 10 mg/mL in DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)

  • Mueller-Hinton Agar (MHA) plates[11]

  • Tryptic Soy Broth (TSB) or other suitable broth

  • Sterile swabs, saline (0.85% NaCl), and pipettes

  • 0.5 McFarland turbidity standard

  • Positive control antibiotic disks (e.g., Sulfamethoxazole/Trimethoprim)

  • Incubator (35 ± 2°C)

  • Calipers or ruler

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test bacterium. Emulsify them in sterile saline.

  • Standardization (Trustworthiness): Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This step is critical for reproducibility.[12]

  • Plate Inoculation: Within 15 minutes of standardization, dip a sterile swab into the inoculum, remove excess liquid by pressing it against the inside of the tube, and swab the entire surface of an MHA plate three times, rotating the plate 60° between each application to ensure even coverage.[12]

  • Disk Preparation & Application: Aseptically apply a known amount (e.g., 10 µL) of the test compound stock solution onto a sterile blank disk. Allow the solvent to evaporate completely in a sterile environment. Prepare a solvent control disk using only the solvent (e.g., DMSO).

  • Disk Placement: Place the compound-impregnated disk, the solvent control disk, and a positive control antibiotic disk onto the inoculated MHA plate. Ensure disks are pressed down gently to adhere to the agar.

  • Incubation: Invert the plates and incubate at 35 ± 2°C for 16-20 hours.

  • Result Measurement: After incubation, measure the diameter of the zone of complete growth inhibition around each disk in millimeters (mm).

Interpretation:

  • A zone of inhibition around the test compound disk indicates antibacterial activity.

  • No zone around the solvent control disk confirms that the solvent is not responsible for the observed activity.

  • The zone size for the positive control should fall within its established quality control range, validating the test conditions.

Protocol 2: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This is the gold standard quantitative method to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a bacterium.[13][14]

Caption: Workflow for the Broth Microdilution MIC assay.

Materials:

  • Sterile 96-well flat-bottom microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test Compound Stock Solution (e.g., 1280 µg/mL in DMSO)

  • Bacterial strains and inoculum preparation materials as in Protocol 1

  • Multichannel pipette

Procedure:

  • Plate Setup: Add 50 µL of CAMHB to wells 2 through 12 of a 96-well plate. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).

  • Compound Dilution: Add 100 µL of the test compound at 2x the highest desired final concentration (e.g., 128 µg/mL) to well 1.

  • Serial Dilution (Causality): Using a multichannel pipette, transfer 50 µL from well 1 to well 2. Mix thoroughly by pipetting up and down. Continue this two-fold serial dilution across the plate to well 10. Discard the final 50 µL from well 10. This creates a concentration gradient of the compound.

  • Inoculum Preparation: Prepare and standardize a bacterial suspension to 0.5 McFarland as described in Protocol 1. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells after inoculation.[13]

  • Plate Inoculation: Add 50 µL of the diluted bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12 (sterility control). The final volume in each well (1-11) is now 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[13][15] The growth control (well 11) should be turbid, and the sterility control (well 12) should be clear.

Protocol 3: Minimum Bactericidal Concentration (MBC) Determination

This protocol is a follow-on to the MIC assay and is used to determine if the compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).[14]

Procedure:

  • Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth (the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a fresh, compound-free MHA plate.

  • Incubate the MHA plate at 35 ± 2°C for 18-24 hours.

  • Reading the MBC: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no or very few colonies grow on the agar).[14]

Data Presentation and Interpretation

Results should be tabulated for clarity. The ratio of MBC to MIC provides insight into the compound's activity.

Table 1: Example MIC/MBC Data for Compound X

Bacterial Strain MIC (µg/mL) MBC (µg/mL) MBC/MIC Ratio Interpretation
S. aureus ATCC 25923 8 16 2 Bactericidal
E. coli ATCC 25922 16 >64 >4 Bacteriostatic

| P. aeruginosa ATCC 27853 | >64 | >64 | - | Resistant |

Interpretation Guidelines:

  • MBC/MIC ≤ 4: The compound is generally considered bactericidal .

  • MBC/MIC > 4: The compound is generally considered bacteriostatic .

Conclusion

This application note provides a structured and robust framework for the initial antibacterial characterization of 6-chloro-N-isopropylpyridine-3-sulfonamide. By following these standardized protocols, researchers can generate reliable and reproducible data on the compound's spectrum of activity and potency. The determination of MIC and MBC values is a critical first step in the drug development pipeline, providing the foundational data needed to guide further studies, including mechanism of action confirmation, toxicity profiling, and in vivo efficacy models.

References

  • Dihydropteroate synthase inhibitor. (n.d.). In Wikipedia. Retrieved March 14, 2026, from [Link]

  • Sulfonamide: Mechanism of Action & Uses. (n.d.). Study.com. Retrieved March 14, 2026, from [Link]

  • Jubie, S., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Molecular Biology Reports. Available at: [Link]

  • Ilić-Tomić, T., et al. (2018). Antimicrobial sulfonamide drugs. ResearchGate. Available at: [Link]

  • What are DHPS inhibitors and how do they work? (2024, June 21). Patsnap Synapse. Retrieved March 14, 2026, from [Link]

  • Sulfonamide. (2025, December 19). Massive Bio. Retrieved March 14, 2026, from [Link]

  • Minimum Inhibitory Concentration (MIC) Assay for Antifungal Drugs. (2020, August 20). Bio-protocol. Retrieved March 14, 2026, from [Link]

  • Wiegand, I., et al. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Clinical Microbiology Reviews. Available at: [Link]

  • CITE-9-RESERVED
  • Notes on Sulfonamide Pharmacology, Classification, Mechanism of Action, Adverse drug reactions, Spectrum on Bacteria and MCQ for NEETPG, GPAT. (2025, April 5). Gpatindia. Retrieved March 14, 2026, from [Link]

  • MIC (Minimum Inhibitory Concentration ) Test. (n.d.). Microbio Laboratory. Retrieved March 14, 2026, from [Link]

  • Yun, M. K., et al. (2012). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Medicinal Chemistry Letters. Available at: [Link]

  • How-to guide: Minimum Inhibitory Concentration (MIC). (2016, September 1). Emery Pharma. Retrieved March 14, 2026, from [Link]

  • Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. (2004). SEAFDEC/AQD Institutional Repository. Available at: [Link]

  • Minnis, D. M., et al. (2013). Replacing sulfa drugs with novel DHPS inhibitors. Future Medicinal Chemistry. Available at: [Link]

  • LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH. Retrieved March 14, 2026, from [Link]

  • Antimicrobial Susceptibility Testing. (2024, May 27). StatPearls - NCBI Bookshelf. Retrieved March 14, 2026, from [Link]

  • Jorgensen, J. H., & Ferraro, M. J. (2022). Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. Clinical Microbiology Reviews. Available at: [Link]

  • CITE-19-RESERVED
  • Hudzicki, J. (2009). Kirby-Bauer Disk Diffusion Susceptibility Test Protocol. American Society for Microbiology. Available at: [Link]

  • Synthesis, Mechanism of action And Characterization of Sulphonamide. (2025, May 18). Pharma Knowledge. Retrieved March 14, 2026, from [Link]

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Method

Application Notes and Protocols for 6-chloro-N-isopropylpyridine-3-sulfonamide in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals Introduction: A New Frontier in Targeted Protein Degradation The field of targeted protein degradation (TPD) has ushered in a new paradigm for therapeutic i...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Targeted Protein Degradation

The field of targeted protein degradation (TPD) has ushered in a new paradigm for therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins.[1] Molecular glues are small molecules that represent a fascinating class of TPD agents.[2] Unlike larger, bivalent molecules like PROTACs, molecular glues induce or stabilize the interaction between an E3 ubiquitin ligase and a target protein, leading to the target's ubiquitination and subsequent destruction by the proteasome.[2][3]

Aryl sulfonamides have recently emerged as a promising class of molecular glue degraders.[4][5][6] A notable example is Indisulam (E7070), which has been shown to degrade the RNA-binding protein RBM39 by recruiting it to the DCAF15 E3 ligase substrate receptor.[2][3][4][7] This application note provides a detailed guide for researchers on the use of a novel aryl sulfonamide, 6-chloro-N-isopropylpyridine-3-sulfonamide , in cell culture experiments. While the specific targets of this compound are still under investigation, this guide will present a hypothetical framework based on the known mechanism of similar sulfonamides, proposing its role as a molecular glue degrader. The protocols herein are designed to enable researchers to rigorously test this hypothesis and characterize the compound's activity.

Hypothetical Mechanism of Action: A Molecular Glue for Targeted Degradation

We hypothesize that 6-chloro-N-isopropylpyridine-3-sulfonamide functions as a molecular glue, facilitating the formation of a ternary complex between a target protein and the CRL4-DCAF15 E3 ubiquitin ligase complex. This induced proximity is predicted to lead to the polyubiquitination of the target protein and its subsequent degradation by the 26S proteasome. For the purpose of this guide, we will use the well-characterized target of other aryl sulfonamides, RBM39, as a hypothetical neosubstrate.[2][8][9]

Hypothetical Mechanism of 6-chloro-N-isopropylpyridine-3-sulfonamide cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation Compound 6-chloro-N-isopropyl- pyridine-3-sulfonamide Ternary_Complex Target-Compound-E3 Ternary Complex Compound->Ternary_Complex Binds Target Target Protein (e.g., RBM39) Target->Ternary_Complex Binds E3_Ligase CRL4-DCAF15 E3 Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Poly-ubiquitination of Target Ternary_Complex->Ubiquitination Induces Proteasome 26S Proteasome Ubiquitination->Proteasome Targeted for Degradation Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Results in

Figure 1: Hypothetical molecular glue mechanism.

Experimental Protocols

The following protocols provide a comprehensive workflow for characterizing the activity of 6-chloro-N-isopropylpyridine-3-sulfonamide in a cell-based setting.

Experimental Workflow for Characterization Start Start Protocol1 Protocol 1: Determine Optimal Concentration & Assess Cytotoxicity (MTT Assay) Start->Protocol1 Protocol2 Protocol 2: Assess Target Protein Degradation (Western Blot) Protocol1->Protocol2 Protocol3 Protocol 3: Confirm Ternary Complex Formation (Co-Immunoprecipitation) Protocol2->Protocol3 Protocol4 Protocol 4: Verify Proteasome-Dependent Degradation (Proteasome Inhibitor Rescue) Protocol2->Protocol4 Data_Analysis Data Analysis: Calculate DC50 & Interpret Results Protocol3->Data_Analysis Protocol4->Data_Analysis End End Data_Analysis->End

Figure 2: Comprehensive experimental workflow.

Protocol 1: Determining Optimal Working Concentration and Assessing Cytotoxicity

Before assessing target degradation, it is crucial to determine the concentration range at which 6-chloro-N-isopropylpyridine-3-sulfonamide is active without causing excessive cytotoxicity. An MTT assay is a standard method for this purpose.[10]

Materials:

  • Cancer cell line of interest (e.g., HCT116, a human colorectal cancer cell line)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 6-chloro-N-isopropylpyridine-3-sulfonamide

  • DMSO (vehicle control)

  • 96-well cell culture plates

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 6-chloro-N-isopropylpyridine-3-sulfonamide in complete growth medium. A suggested starting range is 0.01 µM to 100 µM. Include a vehicle-only control (DMSO).

  • Incubation: Remove the old medium and add the compound dilutions to the respective wells. Incubate for 48-72 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 (half-maximal inhibitory concentration).

Table 1: Hypothetical Cytotoxicity Data

Cell LineCompoundIC50 (µM) after 72h
HCT1166-chloro-N-isopropylpyridine-3-sulfonamide5.2
A5496-chloro-N-isopropylpyridine-3-sulfonamide8.9
MCF76-chloro-N-isopropylpyridine-3-sulfonamide12.5
Protocol 2: Assessing Target Protein Degradation by Western Blot

Western blotting is a direct method to visualize and quantify the reduction in the level of the target protein following treatment.[1]

Materials:

  • 6-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors[11][12]

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (anti-target protein, e.g., anti-RBM39, and a loading control, e.g., anti-GAPDH or anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and treat with a range of concentrations of 6-chloro-N-isopropylpyridine-3-sulfonamide (based on the IC50 from Protocol 1) for a set time (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.[12][13]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein amounts, run the samples on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane and then incubate with the primary antibodies, followed by the HRP-conjugated secondary antibody.

  • Detection: Add the ECL substrate and capture the chemiluminescent signal.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

Table 2: Hypothetical Target Degradation Data

Concentration (µM)% RBM39 Remaining (Normalized to GAPDH)
0 (Vehicle)100%
0.185%
145%
1015%
5010%

From this data, a dose-response curve can be generated to calculate the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation).[14][15]

Protocol 3: Confirming Ternary Complex Formation by Co-Immunoprecipitation (Co-IP)

Co-IP is essential to demonstrate the physical interaction between the target protein and the E3 ligase in the presence of the molecular glue.[16][17][18][19]

Materials:

  • Cell culture dishes (10 cm)

  • Co-IP lysis buffer (non-denaturing)

  • Antibody for immunoprecipitation (e.g., anti-DCAF15)

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibodies for western blot (anti-target protein, e.g., anti-RBM39, and anti-DCAF15)

Procedure:

  • Cell Treatment: Treat cells with an effective concentration of 6-chloro-N-isopropylpyridine-3-sulfonamide or vehicle for a shorter duration (e.g., 4-6 hours) to capture the complex before complete degradation.

  • Cell Lysis: Lyse the cells in a non-denaturing Co-IP buffer.

  • Immunoprecipitation: Incubate the lysates with the anti-DCAF15 antibody, followed by the addition of Protein A/G beads to pull down the DCAF15-containing complexes.

  • Washing: Wash the beads several times to remove non-specific binding proteins.

  • Elution: Elute the bound proteins from the beads.

  • Western Blot Analysis: Analyze the eluted samples by western blotting, probing for the presence of the target protein (RBM39). An increased amount of co-precipitated RBM39 in the compound-treated sample compared to the vehicle control indicates the formation of the ternary complex.

Protocol 4: Verifying Proteasome-Dependent Degradation

To confirm that the observed protein degradation is mediated by the proteasome, a rescue experiment using a proteasome inhibitor can be performed.[8][20][21]

Materials:

  • Proteasome inhibitor (e.g., MG-132 or epoxomicin)[8][22]

  • 6-chloro-N-isopropylpyridine-3-sulfonamide

  • Materials for Western Blot (as in Protocol 2)

Procedure:

  • Pre-treatment: Pre-treat cells with a proteasome inhibitor (e.g., 10 µM MG-132) for 1-2 hours.

  • Co-treatment: Add 6-chloro-N-isopropylpyridine-3-sulfonamide at a concentration known to cause significant degradation and incubate for the desired time (e.g., 24 hours).

  • Western Blot: Lyse the cells and perform a western blot for the target protein as described in Protocol 2.

  • Analysis: If the degradation of the target protein is blocked or significantly reduced in the presence of the proteasome inhibitor, it confirms that the degradation is proteasome-dependent.

Data Interpretation and Troubleshooting

  • High IC50: If the compound shows low cytotoxicity, it may indicate a favorable therapeutic window. However, if it also shows weak degradation, the compound may have poor cell permeability or low potency.

  • No Degradation Observed: Ensure the antibody for the target protein is working correctly. Titrate the compound to higher concentrations if no toxicity is observed. The chosen cell line might not express the necessary E3 ligase (DCAF15) or may have a mechanism of resistance.

  • No Ternary Complex Detected: The ternary complex may be transient. Optimize the treatment time (shorter incubation may be better). Ensure the Co-IP buffer is non-denaturing.

  • Degradation is Not Rescued by Proteasome Inhibitor: This suggests a non-proteasomal degradation pathway or that the compound may be affecting protein synthesis rather than promoting degradation.

Conclusion

6-chloro-N-isopropylpyridine-3-sulfonamide holds the potential to be a valuable tool for researchers studying targeted protein degradation. By following the detailed protocols in this guide, scientists can systematically investigate its hypothesized mechanism as a molecular glue degrader. The experimental framework provided here will enable the characterization of its potency, mechanism of action, and cellular effects, paving the way for its potential application in drug discovery and development.

References

  • Supuran, C. T. (2003). Indisulam: an anticancer sulfonamide in clinical development. Expert Opinion on Investigational Drugs, 12(2), 283-287. [Link]

  • Zhang, B. W., Wei, Z. J., Lou, Q. Q., Liu, Y., Huang, J., Yao, K. H., ... & Li, S. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR protocols, 5(2), 103080. [Link]

  • Supuran, C. T. (2005). Indisulam: an anticancer sulfonamide in clinical development. Expert Opinion on Investigational Drugs, 12(2), 283-287. [Link]

  • Kim, H. Y., et al. (2020). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Molecular and Cellular Biology, 40(24). [Link]

  • Indisulam – Knowledge and References. (n.d.). Taylor & Francis. [Link]

  • Bussiere, D. E., et al. (2019). The structural basis of Indisulam-mediated recruitment of RBM39 to the DCAF15-DDB1-DDA1 E3 ligase complex. bioRxiv. [Link]

  • Cromm, P. M., & Crews, C. M. (2022). Molecular Glue Degraders: From Serendipity to Hunting and Design. In Targeted Protein Degradation (pp. 53-81). Wiley-VCH GmbH. [Link]

  • The Molecular Glue Degrader Landscape in 2022. (2022). Drug Hunter. [Link]

  • New chemical screening method could reveal molecular glue degraders. (2020). Drug Target Review. [Link]

  • Li, S., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. STAR protocols, 5(2), 103080. [Link]

  • Targeted Protein Degradation. (n.d.). Bio-Techne. [Link]

  • Zhang, B. W., et al. (2024). Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach. ResearchGate. [Link]

  • Kim, H. Y., et al. (2020). Aryl Sulfonamides Induce Degradation of Aryl Hydrocarbon Receptor Nuclear Translocator through CRL4DCAF15 E3 Ligase. Semantic Scholar. [Link]

  • Wang, Y., et al. (2021). A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase. Cell Communication and Signaling, 19(1), 1-13. [Link]

  • A two-step coIP assay was performed to test for ternary complexes... (n.d.). ResearchGate. [Link]

  • Chen, H., et al. (2022). Molecular Glues: Capable Protein-Binding Small Molecules That Can Change Protein–Protein Interactions and Interactomes for the Potential Treatment of Human Cancer and Neurodegenerative Diseases. International Journal of Molecular Sciences, 23(11), 6206. [Link]

  • Molecular glues tackle undruggable targets. (2022). CAS. [Link]

  • Western Blotting Sample Preparation Techniques. (n.d.). Bio-Rad. [Link]

  • A molecular glue RBM39-degrader induces synthetic lethality in cancer cells with homologous recombination repair deficiency. (2024). Nature. [Link]

  • A Screening Platform For Identifying Molecular Glue Degraders. (n.d.). Sygnature Discovery. [Link]

  • Wang, Y., et al. (2020). Applications of protein ubiquitylation and deubiquitylation in drug discovery. Signal Transduction and Targeted Therapy, 5(1), 1-22. [Link]

  • SEED Therapeutics Highlights Breakthrough Advances in Targeted Protein Degradation at AACR 2025. (2025). FirstWord Pharma. [Link]

  • Western Blot Tips for Detection of Proteins Present in Tissue Lysates. (n.d.). Bio-Rad Antibodies. [Link]

  • Western blot protocol: A simple 7-step guide to protein detection. (2025). Cytiva. [Link]

  • Optimization of Potent Ligands for the E3 Ligase DCAF15 and Evaluation of Their Use in Heterobifunctional Degraders. (2026). ResearchGate. [Link]

  • Guna, A., et al. (2023). E3-Specific Degrader Discovery by Dynamic Tracing of Substrate Receptor Abundance. Journal of the American Chemical Society, 145(2), 1073-1086. [Link]

  • Guna, A., et al. (2023). E3-Specific Degrader Discovery by Dynamic Tracing of Substrate Receptor Abundance. Journal of the American Chemical Society. [Link]

  • DCAF15 - DDB1- and CUL4-associated factor 15 - Homo sapiens (Human). (2004). UniProt. [Link]

  • Słabicki, M., et al. (2020). Rational discovery of molecular glue degraders via scalable chemical profiling. Nature, 585(7824), 293-299. [Link]

  • Majtan, T., et al. (2021). Examination of two different proteasome inhibitors in reactivating mutant human cystathionine β-synthase in mice. PLoS ONE, 16(1), e0245781. [Link]

  • Exploring DCAF15 for reprogrammable targeted protein degradation. (2019). bioRxiv. [Link]

  • Discovery of Molecular Glue Degraders via Isogenic Morphological Profiling. (2023). ACS Chemical Biology. [Link]

  • Degraders & Molecular Glues Part 1. (2025). Drug Discovery Chemistry. [Link]

  • Chasing molecular glue degraders: screening approaches. (2022). Chemical Society Reviews. [Link]

  • Early recovery of proteasome activity in cells pulse-treated with proteasome inhibitors is independent of DDI2. (2023). eLife. [Link]

  • Pratt, M. R., et al. (2007). Small-molecule-mediated rescue of protein function by an inducible proteolytic shunt. Proceedings of the National Academy of Sciences, 104(27), 11209-11214. [Link]

  • Small molecule targeted protein degradation via the UPS: venturing beyond E3 substrate receptors. (n.d.). ResearchGate. [Link]

Sources

Application

purification techniques for 6-chloro-N-isopropylpyridine-3-sulfonamide

An in-depth guide to the purification of 6-chloro-N-isopropylpyridine-3-sulfonamide, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and prot...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the purification of 6-chloro-N-isopropylpyridine-3-sulfonamide, designed for researchers, scientists, and professionals in drug development. This document provides detailed application notes and protocols, emphasizing scientific integrity and practical, field-proven insights.

Introduction: The Critical Role of Purity for Synthetic Intermediates

6-chloro-N-isopropylpyridine-3-sulfonamide is a key heterocyclic building block used in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The sulfonamide moiety is a well-established pharmacophore found in a wide array of therapeutic agents, while the substituted pyridine ring offers a versatile scaffold for further chemical modification.[1] The purity of such an intermediate is paramount; trace impurities can lead to undesirable side reactions, complicate downstream processing, and compromise the efficacy and safety of the final active ingredient. This guide provides a comprehensive overview of robust purification and analytical techniques tailored for ensuring the high purity of 6-chloro-N-isopropylpyridine-3-sulfonamide.

Compound Profile & Physicochemical Properties

Understanding the fundamental properties of the target compound is the first step in designing an effective purification strategy. While some specific experimental data for this exact molecule is not widely published, we can infer its characteristics from its structure and data from closely related analogues.

PropertyValue / ObservationRationale & Impact on Purification
IUPAC Name 6-chloro-N-isopropylpyridine-3-sulfonamide-
Synonym(s) 6-chloro-N-isopropyl-3-pyridinesulfonamide-
CAS Number 64614-94-4Unique identifier for substance registration.
Molecular Formula C₈H₁₁ClN₂O₂SUsed for calculating molecular weight and for mass spectrometry.
Molecular Weight 234.71 g/mol Essential for all stoichiometric calculations.
Structure The structure contains a moderately polar sulfonamide group, a basic pyridine nitrogen, and a nonpolar isopropyl group. This amphiphilic nature dictates solvent selection.
Predicted Polarity Moderately PolarThe parent compound, 6-chloropyridine-3-sulfonamide, has a calculated XLogP3 of 0.4.[2] The addition of the N-isopropyl group increases lipophilicity. An analogue, 6-Chloro-N-(cyclopropylmethyl)pyridine-3-sulfonamide, has a calculated LogP of 1.42.[3] This suggests the target compound is suitable for both normal-phase and reversed-phase chromatography.
Predicted Solubility Soluble in polar organic solvents (e.g., Acetone, Ethyl Acetate, Alcohols). Low solubility in water and nonpolar hydrocarbons (e.g., Hexane).Key for selecting appropriate recrystallization and chromatography solvents.
Predicted Basicity Weakly BasicThe pyridine nitrogen (pKa of pyridine ≈ 5.2) can interact with acidic surfaces, such as silica gel, causing peak tailing during chromatography.[4]

Anticipated Impurity Profile

Effective purification targets the removal of specific, known impurities. Based on the common synthesis route—the reaction of 6-chloropyridine-3-sulfonyl chloride with isopropylamine in the presence of a base like triethylamine[5]—the following impurities are anticipated:

  • Unreacted Starting Materials: Isopropylamine (volatile, often removed during workup) and 6-chloropyridine-3-sulfonyl chloride.

  • Hydrolysis Products: The primary hydrolysis product is 6-chloropyridine-3-sulfonic acid, formed from the reaction of the sulfonyl chloride or, to a lesser extent, the sulfonamide with water. This impurity is highly polar and acidic.

  • Reaction Byproducts: Triethylamine hydrochloride (a salt, typically removed by aqueous workup).

  • Related Substances: Impurities from the synthesis of the sulfonyl chloride starting material.

Part 1: Purification Protocols

The choice of purification method depends on the scale of the synthesis, the nature of the impurities, and the desired final purity level. Recrystallization is often the most efficient method for bulk material, while chromatography provides the highest resolution for removing closely related impurities.

Methodology 1: Recrystallization for Bulk Purification

Recrystallization is a powerful technique that relies on the difference in solubility of the compound and its impurities in a chosen solvent system at different temperatures. For sulfonamides, alcohol-water mixtures are often highly effective.[6]

Principle: The crude solid is dissolved in a minimum amount of a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, while the impurities, being present in a lower concentration, remain in the solution (mother liquor).

Detailed Protocol: Isopropanol/Water System

  • Solvent Selection: Begin by determining the approximate solubility in isopropanol. In a test tube, add a small amount of crude product and slowly add isopropanol at room temperature until it dissolves. If it is freely soluble, isopropanol can be the "solvent." Water, in which the compound is likely poorly soluble, will serve as the "anti-solvent."

  • Dissolution: Place the crude 6-chloro-N-isopropylpyridine-3-sulfonamide in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar.

  • Heating: Add the minimum volume of hot isopropanol required to fully dissolve the crude material. Heat the mixture on a hot plate with stirring. Add the solvent in small portions until a clear solution is achieved at or near the boiling point.

  • Decolorization (Optional): If the solution is colored by non-polar impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Reheat the solution to boiling for 2-5 minutes.[7]

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-warmed flask to prevent premature crystallization.[7]

  • Crystallization: Remove the flask from the heat, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for 30-60 minutes to maximize the precipitation of the product.[6]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter with a small amount of cold isopropanol or an isopropanol/water mixture to rinse away any residual mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Troubleshooting Recrystallization

ProblemCauseSolution
"Oiling Out" The solute's melting point is lower than the boiling point of the solvent, or impurities are depressing the melting point.[7]Re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent to reduce saturation, and allow it to cool more slowly.[6] Consider a different solvent system.
No Crystals Form Too much solvent was used, or the solution is supersaturated.Try to induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound. If that fails, evaporate some solvent and allow it to cool again.[6]
Low Recovery Too much solvent was used, or the product has significant solubility in the cold solvent.Ensure the minimum amount of hot solvent is used. Maximize cooling time in the ice bath.
Methodology 2: Flash Column Chromatography

For smaller scales or when impurities have similar solubility profiles to the product, flash column chromatography using silica gel is the preferred method. The key challenge with pyridine-containing compounds is their basicity, which can cause significant peak tailing on acidic silica gel.[4] This is overcome by adding a basic modifier to the mobile phase.

Workflow for Method Development

Caption: Workflow for developing a mobile phase for flash chromatography.

Detailed Protocol: Silica Gel Chromatography

  • Mobile Phase Selection: Using Thin-Layer Chromatography (TLC), identify a solvent system that provides good separation and moves the target compound to a retention factor (Rf) of approximately 0.25-0.35. A good starting point is a mixture of Ethyl Acetate (EtOAc) and Hexane.

    • Example System: 40% EtOAc / 60% Hexane + 1% Triethylamine (TEA). The TEA is critical to occupy the acidic silanol sites on the silica, preventing interaction with the basic pyridine nitrogen and ensuring a symmetrical peak shape.[4]

  • Column Packing: Pack a glass column with silica gel (e.g., 230-400 mesh) using the selected mobile phase (the "eluent"). A "slurry packing" method is recommended to ensure a homogenous column bed.[8]

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, create a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column bed.

  • Elution: Carefully add the eluent to the top of the column and apply positive pressure (using air or nitrogen). Begin collecting fractions.

  • Fraction Analysis: Monitor the fractions being collected using TLC. Spot each fraction (or every few fractions) on a TLC plate alongside a spot of the starting material.

  • Combine and Concentrate: Combine the fractions that contain the pure product (as determined by TLC). Remove the solvent using a rotary evaporator to yield the purified 6-chloro-N-isopropylpyridine-3-sulfonamide.

Part 2: Purity Assessment & Quality Control

After purification, the identity and purity of the final product must be rigorously confirmed.

Overall Purification and QC Workflow

Caption: Integrated workflow for purification and quality control (QC).

Protocol 1: Thin-Layer Chromatography (TLC)
  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: 40% Ethyl Acetate / 60% Hexane (+ 0.5-1% Triethylamine if streaking is observed).

  • Procedure:

    • Dissolve a tiny amount of the purified solid in a solvent like ethyl acetate or dichloromethane.

    • Using a capillary tube, spot the solution on the baseline of the TLC plate.

    • Place the plate in a developing chamber containing the mobile phase.

    • Allow the solvent front to travel up the plate until it is ~1 cm from the top.

    • Remove the plate, mark the solvent front, and let it dry.

  • Visualization: Examine the plate under a UV lamp at 254 nm. A pure compound should appear as a single, well-defined spot.

Protocol 2: High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantitative purity assessment. A reversed-phase method is typically suitable for sulfonamides.[9][10]

ParameterRecommended Condition
Column C18, 5 µm, 4.6 x 250 mm[10][11]
Mobile Phase A 0.1% Acetic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm[10][11]
Injection Volume 10 µL
Sample Prep Dissolve ~1 mg of sample in 1 mL of Acetonitrile/Water (1:1).

Analysis: The purity is determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Protocol 3: Structural Confirmation
  • Mass Spectrometry (MS): Confirm the molecular weight. For C₈H₁₁ClN₂O₂S, expect to see the molecular ion peak [M+H]⁺ at m/z 235.0, exhibiting the characteristic isotopic pattern for a molecule containing one chlorine atom.

  • ¹H NMR Spectroscopy: Confirm the chemical structure by analyzing the proton signals and their integrations. Expect to see signals corresponding to the aromatic protons on the pyridine ring, the methine proton of the isopropyl group, the methyl protons of the isopropyl group, and the N-H proton of the sulfonamide.

References

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. Journal of Animal and Feed Sciences, 23(2), 185-189. Retrieved from [Link]

  • Patyra, E., Kwiatek, K., & Nebot, C. (2019). Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization. Molecules, 24(3), 488. Retrieved from [Link]

  • Goulas, V., Anisimova Andreou, T., Angastinioti Moditi, C., & Tzamaloukas, O. (2014). A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes. CABI Digital Library. Retrieved from [Link]

  • Bień, K., Patyra, E., & Kwiatek, K. (2022). HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland. Molecules, 27(6), 1939. Retrieved from [Link]

  • Guinchard, C., Masson, J. D., Truong, T. T., & Porthault, M. (2006). Chromatographic Separation on Silica of Polar Aromatic Compounds II) Research of the Best Chromatographic System by Different Preloading in Thin Layer for a Transposition on Column. Journal of Liquid Chromatography & Related Technologies, 13(9), 1711-1725. Retrieved from [Link]

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  • Phenomenex. (2025). Column Chromatography Guide. Retrieved from [Link]

  • Chang, C. M., Chang, C. M., & Chen, Y. P. (2019). Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process. Polymers, 11(9), 1419. Retrieved from [Link]

  • Google Patents. (1992). US5082944A - Production of pyridine-3-sulfonic acid.
  • Argyropoulos, D. C., & Eustace, S. J. (2004). Direct Synthesis of Sulfonamides and Activated Sulfonate Esters from Sulfonic Acids. Journal of the American Chemical Society, 126(4), 950-951. Retrieved from [Link]

  • Scribd. (n.d.). Purification of Sulfanilamide by Crystallization. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2001). HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1201512, 6-Chloropyridine-3-sulfonamide. Retrieved from [Link].

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12237615, 6-chloro-N-isopropylpyridazin-3-amine. Retrieved from [Link].

  • Emura, T., Yoshino, H., Tachibana, K., Shiraishi, T., Honma, A., & Mizutani, A. (2011). Efficient and Scalable Synthesis of Pyridine Sulfonamides. Synlett, 2011(11), 1591-1594. Retrieved from [Link]

  • Al-Warhi, T., Al-Rashood, S. T., Al-Harbi, N. O., Al-Otaibi, F. M., Al-Ghamdi, S. S., Al-Qawasmeh, R. A., ... & El-Emam, A. A. (2021). Design, synthesis, and biological evaluation of sulfonamide-functionalized pyridine carbothioamides as potent tubulin-targeting anticancer agents. RSC advances, 11(52), 32909-32924. Retrieved from [Link]

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  • ResearchGate. (2016). Why do I get two spots when using TLC to identify 4-(1-Piperidinyl)pyridine?. Retrieved from [Link]

  • Gincel, E., Bua, S., Ghandourah, F., Al-Warhi, T., Al-Rashood, S. T., Al-Harbi, N. O., ... & Supuran, C. T. (2022). Pyrazolo [4, 3-c] pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. Molecules, 27(5), 1709. Retrieved from [Link]

  • Singh, S., Sharma, P. K., & Kumar, N. (2013). Syntheses and characterization of some novel substituted pyridosulfonamide derivatives as antimicrobial agents. Rasayan Journal of Chemistry, 6(3), 196-200. Retrieved from [Link]

  • ResearchGate. (2025). CATALYST FREE SYNTHESIS OF NOVEL 6-CHLORO-3-ISOPROPYL-1-METHYLPYRIMIDINE-2,4 (1H, 3H)-DIONE DERIVATIVES AS PHARMA INTERMEDIATE. Retrieved from [Link]

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  • Chemsrc. (n.d.). 6-chloro-N-(3-{5H,6H,7H,8H,9H-[6][9][12]triazolo[4,3-a]azepin-3-yl}phenyl)pyridine-3-sulfonamide. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Stability &amp; Troubleshooting Guide for 6-Chloro-N-isopropylpyridine-3-sulfonamide

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers working with 6-chloro-N-isopropylpyridine-3-sulfonamide .

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, medicinal chemists, and assay developers working with 6-chloro-N-isopropylpyridine-3-sulfonamide . While this scaffold is highly valuable in drug discovery, its unique electronic properties make it susceptible to specific degradation pathways under standard assay conditions. This guide provides causal explanations, validated protocols, and actionable troubleshooting steps to preserve compound integrity.

Section 1: The Core Vulnerability - Nucleophilic Aromatic Substitution (SNAr)

The most critical factor leading to the degradation of 6-chloro-N-isopropylpyridine-3-sulfonamide during biological assays is not hydrolysis, but Nucleophilic Aromatic Substitution (SNAr) [1].

Figure 1: Nucleophilic Aromatic Substitution (SNAr) degradation pathway of the compound.

FAQ 1: Why does my compound rapidly disappear when formulated in Tris or HEPES buffer?

Causality: The pyridine ring of this compound is highly electron-deficient. The chlorine atom at the C6 position is doubly activated by the strongly electron-withdrawing pyridine nitrogen (ortho to the chlorine) and the sulfonamide group (para to the chlorine)[2]. This creates a highly electrophilic center. Primary and secondary amines present in common biological buffers (like Tris) or cell culture media (amino acids) act as nucleophiles. They attack the C6 position, forming a Meisenheimer complex, followed by the rapid elimination of the chloride ion to yield a 6-amino substituted byproduct[3]. Resolution: Strictly avoid buffers containing primary or secondary amines.

  • Do NOT use: Tris, HEPES, or ammonium bicarbonate.

  • Use instead: Phosphate-Buffered Saline (PBS), MOPS, or PIPES. Tertiary amines in Good's buffers are sterically hindered and lack the necessary proton for the final substitution step, rendering them stable.

FAQ 2: Can I use DTT or β-mercaptoethanol to maintain reducing conditions in my enzymatic assay?

Causality: No. Thiols (R-SH) are exceptionally potent nucleophiles, even stronger than amines at physiological pH. When 6-chloro-N-isopropylpyridine-3-sulfonamide is exposed to Dithiothreitol (DTT) or β-mercaptoethanol (BME), a rapid SNAr reaction occurs, displacing the chlorine to form a thioether derivative[4]. This will completely deplete your active compound within minutes to hours. Resolution: If your assay requires a reducing environment to maintain protein cysteine residues, substitute thiol-based agents with TCEP (Tris(2-carboxyethyl)phosphine) . TCEP is a potent reducing agent but is a poor nucleophile for SNAr due to steric hindrance and the nature of its phosphorus center, thereby preserving the integrity of the chloropyridine scaffold.

FAQ 3: How stable is the sulfonamide linkage to hydrolysis?

Causality: The N-isopropylsulfonamide bond is generally robust under physiological conditions (pH 6.5 - 8.0). However, sulfonamides can undergo hydrolysis at extreme pH levels (pH < 2.0 or pH > 10.0)[5]. Under highly acidic conditions, protonation of the sulfonamide nitrogen facilitates nucleophilic attack by water, cleaving the bond to yield 6-chloropyridine-3-sulfonic acid and isopropylamine. Resolution: Store stock solutions in anhydrous DMSO at -20°C. When diluting into aqueous media, ensure the final pH is buffered between 6.0 and 8.0. Avoid storing aqueous working solutions for prolonged periods.

Section 2: Quantitative Data & Compatibility Matrix

To assist in experimental design, the following table summarizes the compatibility of 6-chloro-N-isopropylpyridine-3-sulfonamide with common assay additives.

AdditiveReagent ClassCompatibilityDegradation MechanismEstimated Half-Life (37°C, pH 7.4)
PBS Phosphate BufferHighly CompatibleNone> 72 hours
Tris-HCl Primary Amine BufferIncompatibleSNAr (Amine substitution)< 4 hours
DTT Thiol Reducing AgentIncompatibleSNAr (Thioether formation)< 1 hour
TCEP Phosphine Reducing AgentCompatibleNone (Sterically hindered)> 48 hours
DMSO Polar Aprotic SolventHighly CompatibleNoneStable (Stock storage)

Section 3: Self-Validating Experimental Protocol

Protocol: LC-MS/MS Buffer Compatibility Screening

Before initiating high-throughput screening or critical in vivo studies, it is mandatory to validate the stability of your compound in the specific assay matrix. This protocol is designed as a self-validating system : it includes a non-nucleophilic control (PBS) to differentiate true chemical degradation from mass spectrometry artifacts (e.g., in-source fragmentation).

Screening_Workflow Step1 1. Prepare 10 mM Stock (Anhydrous DMSO) Step2 2. Dilute to 10 µM in Test Buffers (e.g., PBS, Tris) Step1->Step2 Step3 3. Incubate at 37°C (Timepoints: 0, 1h, 4h, 24h) Step2->Step3 Step4 4. Quench with Acetonitrile (1:1 v/v) Step3->Step4 Step5 5. Analyze via LC-MS/MS (Monitor Parent Mass & Degradants) Step4->Step5

Figure 2: Step-by-step LC-MS/MS workflow for validating buffer compatibility and stability.

Step-by-Step Methodology:

  • Stock Preparation: Dissolve 6-chloro-N-isopropylpyridine-3-sulfonamide in anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Store in amber vials to prevent potential photodegradation.

  • Matrix Spiking: Prepare 1 mL of your intended assay buffer (e.g., Target Buffer) and 1 mL of 1X PBS, pH 7.4 (Control Buffer). Spike 1 µL of the 10 mM stock into each buffer to achieve a final concentration of 10 µM (0.1% DMSO).

  • Incubation: Incubate the solutions in a thermomixer at 37°C.

  • Time-Course Sampling: At t=0, 1h, 4h, and 24h, extract a 100 µL aliquot from each tube.

  • Quenching: Immediately quench the reaction by adding 100 µL of ice-cold acetonitrile containing an internal standard (e.g., labetalol or a stable isotope-labeled standard). Vortex for 10 seconds.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C to precipitate any buffer salts or proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to an autosampler vial. Monitor the parent mass transition ([M+H]+) and scan for the predicted SNAr adducts (e.g., parent mass - 35.5 Da (Cl) + mass of the suspected nucleophile).

  • System Validation Check: The PBS control must show >95% parent compound remaining at the 24h mark. If the PBS control shows degradation, verify the pH of your water source and ensure no trace nucleophilic impurities are present in your laboratory water system. If degradation only occurs in the Target Buffer, an incompatible nucleophile is present and must be substituted.

References

  • SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides for Synthetic Applications and Ultralarge Compound Library Design ChemRxiv[Link][1]

  • Parallel synthesis of 5′-amino-5′-deoxy-adenosine derivatives for focused chemical space exploration and their application as methyltransferase inhibitors National Library of Medicine (NIH / PMC)[Link][3]

  • Acid-promoted dehydroxylation coupling of aryl alcohols with 1,3-dicarbonyls and sulfonamides National Library of Medicine (NIH / PMC)[Link][4]

  • Sulfonamide Degradation Technical University of Munich (TUM)[Link][5]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Efficacy of Sulfonamide-Based Antibacterial Agents

This guide provides an in-depth technical comparison of the efficacy of various sulfonamide-based antibacterial agents. Designed for researchers, scientists, and drug development professionals, this document delves into...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the efficacy of various sulfonamide-based antibacterial agents. Designed for researchers, scientists, and drug development professionals, this document delves into the fundamental mechanisms of action, presents standardized experimental protocols for efficacy evaluation, and offers a comparative analysis of key sulfonamides, supported by experimental data.

Introduction: The Enduring Relevance of Sulfonamides

Sulfonamides, the first class of synthetic antimicrobial agents to be used systemically, marked a turning point in the treatment of bacterial infections.[1] While the advent of other antibiotic classes has since broadened the antimicrobial landscape, sulfonamides remain clinically relevant due to their cost-effectiveness, broad-spectrum activity, and the potent synergistic effects observed when combined with other drugs.[2][3]

These synthetic bacteriostatic agents function by competitively inhibiting a crucial enzyme in the bacterial folic acid synthesis pathway, a metabolic route essential for bacterial proliferation but absent in humans.[4][5] This selective toxicity is the cornerstone of their antibacterial action. This guide will explore the nuances of their efficacy, providing a framework for their evaluation and comparison.

Mechanism of Action: Targeting Bacterial Folic Acid Synthesis

The antibacterial effect of sulfonamides is a classic example of competitive antagonism. Bacteria, unlike humans who obtain folic acid (vitamin B9) from their diet, must synthesize it de novo.[4][5] This pathway is critical for the production of nucleotides and certain amino acids, which are the building blocks of DNA, RNA, and proteins.

Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key substrate for the enzyme dihydropteroate synthase (DHPS).[4] By mimicking PABA, sulfonamides bind to the active site of DHPS, thereby halting the synthesis of dihydrofolic acid and, consequently, arresting bacterial growth.[1][4]

Sulfonamide Mechanism of Action cluster_0 Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrates Dihydropteridine_Pyrophosphate Dihydropteridine Pyrophosphate Dihydropteridine_Pyrophosphate->DHPS Substrates Dihydrofolic_Acid Dihydrofolic Acid DHPS->Dihydrofolic_Acid Catalyzes Sulfonamide Sulfonamide Sulfonamide->DHPS Competitively Inhibits

Caption: Competitive inhibition of DHPS by sulfonamides.

Synergistic Action with Trimethoprim

The efficacy of sulfonamides is significantly enhanced when co-administered with trimethoprim.[6] Trimethoprim inhibits dihydrofolate reductase (DHFR), the enzyme that catalyzes the subsequent step in the folic acid synthesis pathway. This sequential blockade of the same metabolic route results in a potent synergistic and often bactericidal effect.[7]

Caption: Synergistic inhibition of the folic acid pathway.

Experimental Protocols for Efficacy Evaluation

The objective comparison of antibacterial agents necessitates the use of standardized and reproducible methodologies. The Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide globally recognized guidelines for these assays.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. It is a fundamental measure of an antibiotic's potency. The broth microdilution method is a commonly used technique for determining MIC values.

Caption: Broth microdilution workflow for MIC determination.

Detailed Protocol: Broth Microdilution Method

  • Media Preparation: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB). It is crucial that the medium has low concentrations of thymidine and thymine, as these can interfere with the mechanism of action of sulfonamides.

  • Preparation of Sulfonamide Stock Solution: Prepare a concentrated stock solution of the sulfonamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Serial Dilutions: In a sterile 96-well microtiter plate, perform two-fold serial dilutions of the sulfonamide stock solution with CAMHB to achieve the desired range of concentrations. Include a positive control well (no antibiotic) and a negative control well (no bacteria).

  • Inoculum Preparation: From a fresh (18-24 hour) culture, prepare a bacterial suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate, except for the negative control.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours in ambient air.

  • Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth (i.e., the first clear well).

Disk Diffusion Assay (Kirby-Bauer Test)

The disk diffusion assay is a qualitative or semi-quantitative method to assess the susceptibility of bacteria to antibiotics. It is based on the diffusion of an antibiotic from a paper disk into an agar medium inoculated with the test organism.

Detailed Protocol: Disk Diffusion Assay

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Inoculation of Agar Plate: Within 15 minutes of preparation, dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of a Mueller-Hinton Agar (MHA) plate to ensure confluent growth.

  • Application of Disks: Aseptically place antibiotic-impregnated paper disks onto the inoculated agar surface.

  • Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

  • Result Interpretation: Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The results are interpreted as susceptible, intermediate, or resistant based on standardized charts provided by CLSI or EUCAST.

Time-Kill Curve Assay

This assay provides information on the rate of bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Time-Kill Assay Workflow Start Start Prepare_Tubes Prepare Broth Tubes with Varying Antibiotic Concentrations Start->Prepare_Tubes Inoculate Inoculate Tubes Prepare_Tubes->Inoculate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate Incubate Incubate with Shaking Inoculate->Incubate Sample Sample at Predetermined Time Points (0, 2, 4, 8, 24h) Incubate->Sample Serial_Dilute Perform Serial Dilutions and Plate Sample->Serial_Dilute Count_CFU Incubate Plates and Count Colonies (CFU) Serial_Dilute->Count_CFU Plot_Data Plot log10 CFU/mL versus Time Count_CFU->Plot_Data End End Plot_Data->End

Caption: Workflow for the time-kill assay.

Detailed Protocol: Time-Kill Curve Assay

  • Preparation: Prepare tubes of CAMHB containing the sulfonamide at various concentrations (e.g., 0.5x, 1x, 2x, and 4x the MIC). Include a growth control tube without the antibiotic.

  • Inoculation: Inoculate each tube with a standardized bacterial suspension to achieve a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

  • Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.

  • Viable Cell Count: Perform serial dilutions of the collected aliquots and plate them on non-selective agar to determine the number of viable bacteria (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL against time for each sulfonamide concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial inoculum count, while a bacteriostatic effect is indicated by a <3-log₁₀ reduction.[8]

Comparative Efficacy of Common Sulfonamides

The in vitro efficacy of sulfonamides can vary depending on the specific agent and the target bacterium. The following tables summarize the Minimum Inhibitory Concentration (MIC) values for three commonly used sulfonamides—sulfamethoxazole, sulfadiazine, and sulfacetamide—against Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). The data is compiled from various studies and is presented as a range of reported MICs in µg/mL.

Table 1: Comparative MIC Values (µg/mL) of Sulfonamides

DrugStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)
Sulfamethoxazole 16 - >1000[4]8 - 512[4]
Sulfadiazine 64 - 128[4]31.25[4]
Sulfacetamide 6.25 - 50[4]Limited comparable data available[4]

Note: These values are compiled from various sources and may reflect inter-laboratory variations and differences in the specific strains tested. Direct comparison should be made with caution.

Analysis of Comparative Efficacy
  • Against Staphylococcus aureus : The available data suggests that sulfacetamide may exhibit greater potency against S. aureus compared to sulfamethoxazole and sulfadiazine, as indicated by its lower MIC range.[4] However, the wide MIC range for sulfamethoxazole suggests significant strain-to-strain variability in susceptibility.[4]

  • Against Escherichia coli : Sulfadiazine and sulfamethoxazole both demonstrate activity against E. coli.[4] The provided data point for sulfadiazine suggests good potency.[4] The broad MIC range for sulfamethoxazole against E. coli again highlights the issue of variable susceptibility among different strains.[4]

  • General Observations : The efficacy of sulfonamides is highly dependent on the bacterial species and the presence of resistance mechanisms. For instance, many strains of Pseudomonas aeruginosa are intrinsically resistant to sulfonamides.[4]

Bacterial Resistance to Sulfonamides

The widespread use of sulfonamides has led to the emergence of bacterial resistance, which is a significant clinical concern.[5] Resistance can arise through several mechanisms:

  • Target Modification: Mutations in the bacterial folP gene, which encodes for DHPS, can lead to an enzyme with reduced affinity for sulfonamides.

  • Target Bypass: Acquisition of alternative, sulfonamide-resistant DHPS-encoding genes, such as sul1, sul2, and sul3, is a common mechanism of resistance, particularly in Gram-negative bacteria.

  • Increased Production of PABA: Overproduction of the natural substrate, PABA, can outcompete the sulfonamide inhibitor.

  • Reduced Drug Permeability/Efflux: Alterations in the bacterial cell envelope can limit the uptake of the drug, or active efflux pumps can remove the drug from the cell.

Conclusion and Future Perspectives

Sulfonamide-based antibacterial agents remain a valuable component of the antimicrobial arsenal. Their efficacy is intrinsically linked to their ability to selectively inhibit the bacterial folic acid synthesis pathway. This guide has provided a framework for understanding and comparing the efficacy of different sulfonamides through standardized experimental protocols and a summary of available comparative data.

For researchers and drug development professionals, a thorough understanding of the structure-activity relationships, mechanisms of action, and potential for resistance is crucial for the rational design and development of novel sulfonamide-based therapies. As antimicrobial resistance continues to be a global health challenge, the re-evaluation and optimization of established antibiotic classes like sulfonamides will be an important strategy in the ongoing search for effective treatments.

References

  • BenchChem. (2025). In vitro comparison of the antibacterial activity of different sulfa drugs.
  • Bekdemir, Y., et al. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus. Annals of Clinical Microbiology and Antimicrobials, 7(1), 15.
  • ResearchGate. (2008). Antimicrobial activity of some sulfonamide derivatives on clinical isolates of Staphylococus aureus.
  • Al-Suhaimi, E. A., et al. (2021). Design, Syntheses and Antimicrobial Evaluations of Thio-Sulfadiazine Compounds. Molecules, 26(16), 4882.
  • Böhni, E. (1975). A comparison of the in vitro activities of sulfamethoxazole and sulfadiazine combinations with trimethoprim. Chemotherapy, 21(3-4), 219-230.
  • Livermore, D. M., et al. (2014). Comparative in vitro activity of sulfametrole/trimethoprim and sulfamethoxazole/trimethoprim and other agents against multiresistant Gram-negative bacteria. Journal of Antimicrobial Chemotherapy, 69(4), 1050-1056.
  • Knudsen, J. D., et al. (2001). Effects of Sulfamethizole and Amdinocillin against Escherichia coli Strains (with Various Susceptibilities) in an Ascending Urinary Tract Infection Mouse Model. Antimicrobial Agents and Chemotherapy, 45(6), 1660-1666.
  • BenchChem. (2025). A Comparative Analysis of Sulfathiazole and Sulfamethoxazole Efficacy Against Escherichia coli.
  • Danish, M., et al. (2021). MIC distribution of E. coli (n = 135) against sulfamethoxazole in combination with trimethoprim (19:1) in the test range of 0.03–64 μg/mL.
  • ResearchGate. (n.d.). MIC distribution of E. coli (n = 135) against sulfamethoxazole in combination with trimethoprim...
  • Kuchar, M., et al. (2024). Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Khan, I., et al. (2025). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal, 24, 335-350.
  • Johns Hopkins ABX Guide. (2025). Staphylococcus aureus.
  • Drugs.com. (n.d.). Sulfadiazine vs Sulfamethoxazole / Trimethoprim Comparison.
  • Timsit, J. F., et al. (2024). Antimicrobial Susceptibility Trends in E.
  • Bowen, C., et al. (2017). Sulfamethoxazole-Trimethoprim (Cotrimoxazole) for Skin and Soft Tissue Infections Including Impetigo, Cellulitis, and Abscess. Clinical Infectious Diseases, 64(suppl_2), S148-S154.
  • MSD Manual Professional Edition. (n.d.). Sulfonamides.
  • Lee, E., et al. (2016). Staphylococcus aureus Antibiotic Susceptibilities in Infections in an Outpatient Dermatology Office on O'ahu. Hawai'i Journal of Medicine & Public Health, 75(1), 3-7.
  • Cenizal, M. J., et al. (2010). Trimethoprim-Sulfamethoxazole or Clindamycin for Community-Associated MRSA (CA-MRSA) Skin Infections. Infezioni in Medicina, 18(4), 241-247.

Sources

Comparative

Head-to-Head Comparison of Novel Sulfonamides in Antimicrobial Assays: A Technical Guide for Drug Development

The rapid evolution of antimicrobial resistance, particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli, has necessitated the development of next-generation antibio...

Author: BenchChem Technical Support Team. Date: March 2026

The rapid evolution of antimicrobial resistance, particularly among methicillin-resistant Staphylococcus aureus (MRSA) and multidrug-resistant Escherichia coli, has necessitated the development of next-generation antibiotics[1]. Sulfonamides, historically the first broad-spectrum antibacterial agents, are experiencing a renaissance through molecular hybridization and structural optimization[2].

As a Senior Application Scientist, evaluating these novel scaffolds requires moving beyond basic susceptibility testing. This guide provides an objective, head-to-head comparison of recent novel sulfonamide derivatives against standard clinical alternatives, supported by field-proven experimental methodologies and rigorous assay validation principles.

Mechanistic Overview: Overcoming DHPS Resistance

Classical sulfonamides (e.g., sulfamethoxazole) act as competitive inhibitors of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial folate biosynthesis pathway[3]. However, mutations in the folP gene have significantly reduced the binding affinity of traditional sulfa drugs.

Novel derivatives overcome this by incorporating distinct bioactive scaffolds—such as fluoroquinolones, amino acids, or 1,2,4-triazoles—that capture multiple secondary hydrogen bonding, ionic, and π-π interactions within the DHPS binding pocket[4],[5]. This structural evolution not only restores DHPS inhibition but, in some cases, introduces dual-target mechanisms[1].

FolatePathway PABA PABA DHPS DHPS Enzyme (Target) PABA->DHPS DHPPP DHPPP DHPPP->DHPS DHF Dihydrofolic Acid DHPS->DHF Catalysis THF Tetrahydrofolic Acid DHF->THF DHFR Enzyme DNA Bacterial DNA Synthesis THF->DNA Precursor NovelSulfa Novel Sulfonamides (e.g., FQ5, HR14) NovelSulfa->DHPS Competitive Inhibition

Fig 1. Folate biosynthesis pathway and competitive DHPS inhibition by novel sulfonamides.

Head-to-Head Quantitative Comparison

To objectively evaluate the clinical potential of these new molecules, we must benchmark their Minimum Inhibitory Concentrations (MIC) against established reference drugs. The table below synthesizes recent in vitro assay data comparing novel sulfonamide conjugates against standard controls like Sulfamethoxazole (SMX) and Ciprofloxacin (CIP).

Compound ClassSpecific DerivativeTarget PathogenMIC (µg/mL)Reference Standard (MIC)Key Structural Advantage
Fluoroquinolone-Hybrid FQ5P. aeruginosa, E. coli16.0Ciprofloxacin (<1.0)Captures multiple H-bonds and π-π interactions in DHPS pocket[4].
Amino Acid-Conjugate 5a / 9aE. coli7.81Ciprofloxacin (7.81)Enhanced cell permeability via amino acid (histidine) transporters[3].
Nucleophilic Sub. Derivative HR14S. aureus1.5Sulfamethoxazole (>64)High lipophilicity enhancing Gram-positive cell wall penetration[6].
Schiff Base Derivative 1CE. coli50.0Sulfamethoxazole (>100)Broad-spectrum DHPS competitive inhibition bypassing standard efflux[7].
Triazole-Derivative 19 / 20MRSA148 - 180 µMSulfamethoxazole (Resistant)Mild inhibition but acts as a known pharmacophore for anti-Gram-positive activity[1].

Data Synthesis Insight: While fluoroquinolone hybrids like FQ5 show excellent broad-spectrum activity[4], nucleophilic substitution derivatives like HR14 demonstrate profound, highly targeted efficacy against S. aureus (MIC 1.5 µg/mL), drastically outperforming standard sulfamethoxazole[6].

Validated Experimental Methodologies

The reliability of the data presented above hinges on the strict adherence to standardized antimicrobial susceptibility testing protocols. Below are the self-validating workflows required to accurately assess novel sulfonamides.

Broth Microdilution Assay (MIC Determination)

This assay determines the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.

Step-by-Step Protocol:

  • Media Preparation: Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB). Crucial Step: Ensure the media is thymidine-free (see Expert Insights below).

  • Compound Dilution: Dissolve the novel sulfonamide in an appropriate solvent (e.g., DMSO, ensuring final well concentration ≤1% to prevent solvent toxicity). Perform two-fold serial dilutions in a 96-well microtiter plate to achieve a test range of 64 µg/mL to 0.125 µg/mL.

  • Inoculum Standardization: Suspend isolated bacterial colonies in sterile saline to match a 0.5 McFarland standard (approx. 1.5×108 CFU/mL). Dilute this suspension 1:150 in CAMHB.

  • Inoculation: Dispense 50 µL of the diluted inoculum into each well, achieving a final target concentration of 5×105 CFU/mL per well.

  • Incubation & Readout: Incubate plates at 37°C for 18–24 hours in ambient air. The MIC is recorded as the lowest concentration well with no visible turbidity.

MICWorkflow Step1 1. Inoculum Preparation Standardize to 0.5 McFarland Step2 2. Serial Dilution 96-well plate setup (64 to 0.125 µg/mL) Step1->Step2 Step3 3. Inoculation Add 50 µL bacterial suspension per well Step2->Step3 Step4 4. Incubation 37°C for 18-24 hours in ambient air Step3->Step4 Step5 5. Readout (MIC) Lowest concentration preventing growth Step4->Step5

Fig 2. Standardized broth microdilution workflow for determining Minimum Inhibitory Concentration.

Expert Insights on Assay Causality & Self-Validation

The Thymidine Paradox: A critical failure point in sulfonamide MIC determination is the selection of culture media. Because sulfonamides inhibit folate synthesis—which is upstream of thymidine production—the presence of exogenous thymidine or thymine in standard media allows bacteria to bypass the DHPS blockade via salvage pathways. This results in false-negative susceptibility profiles (artificially high MICs). Causality Rule: Always utilize strictly thymidine-depleted Mueller-Hinton Broth to ensure the assay measures true intrinsic resistance rather than a media-induced artifact.

The Inoculum Effect: Standardizing to exactly 0.5 McFarland is not merely procedural; it is a mechanistic requirement. Over-inoculation leads to an accumulation of para-aminobenzoic acid (PABA) secreted by the dense bacterial population, which competitively outcompetes the sulfonamide drug at the DHPS active site, skewing the MIC higher.

Self-Validating System Controls: To ensure the protocol is a self-validating system, every 96-well plate must include:

  • Positive Growth Control: Media + Inoculum (No drug) Confirms bacterial viability and optimal growth conditions.

  • Negative Sterility Control: Media only Rules out environmental contamination.

  • Reference Strain Validation: A known susceptible strain (e.g., E. coli ATCC 25922) run in parallel against standard Sulfamethoxazole to validate the assay's dynamic range and media quality[8].

Conclusion

The head-to-head evaluation of novel sulfonamides reveals that structural hybridization is a highly effective strategy for overcoming classical resistance mechanisms. Compounds like the fluoroquinolone-hybrid FQ5 and nucleophilic derivative HR14 demonstrate superior binding kinetics and lower MICs compared to legacy sulfa drugs[6],[4]. For drug development professionals, advancing these scaffolds requires rigorous, thymidine-controlled in vitro assays to accurately map their true therapeutic window.

References

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. Taylor & Francis. 1

  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. 7

  • Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. PMC. 3

  • Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. 9

  • Antibacterial activity of four sulfonamide derivatives against multidrug-resistant Staphylococcus aureus. JOCPR. 8

  • Biologically active sulfonamides moiety: Synthesis, antimicrobial and antimalarial activity. NISCPR.

  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues. EXCLI Journal.4

  • A REVIEW ON ANTIMICROBIAL POTENTIAL OF SULFONAMIDE SCAFFOLD. IJPSR. 2

  • In silico study, Synthesis, Characterization and Preliminary Evaluation of Antimicrobial activity of new sulfonamide – 1,2,4-triazole derivatives. Iraqi Journal of Pharmaceutical Sciences. 5

Sources

Validation

A Comparative Guide to the Physicochemical Properties of Pyridine Sulfonamide Isomers

Executive Summary The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The constitutional isomerism of the sulfonamide group on...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyridine sulfonamide scaffold is a cornerstone in modern medicinal chemistry, integral to the structure of numerous therapeutic agents.[1][2] The constitutional isomerism of the sulfonamide group on the pyridine ring—at the 2-, 3-, or 4-position—imparts profound and often non-intuitive differences in the molecule's physicochemical properties. These variations in acidity (pKa), lipophilicity (logP), solubility, and solid-state structure are not merely academic; they are critical determinants of a drug candidate's ultimate success, governing its absorption, distribution, metabolism, excretion (ADME), and target engagement. This guide provides a comparative analysis of the 2-, 3-, and 4-pyridine sulfonamide isomers, supported by experimental data and protocols, to empower researchers in drug discovery to make informed decisions in scaffold selection and optimization.

Isomeric Structures and Electronic Landscape

The position of the sulfonamide group relative to the ring nitrogen atom fundamentally alters the electronic distribution within the molecule, which in turn dictates its intermolecular interactions and reactivity.

Caption: Chemical structures of the three pyridine sulfonamide isomers.

The electron-withdrawing nature of the pyridine nitrogen is most pronounced at the ortho (2-) and para (4-) positions. This effect directly influences the acidity of the sulfonamide N-H proton and the molecule's overall polarity.

Comparative Physicochemical Data

The following table summarizes key physicochemical properties of the three isomers. It is important to note that while experimental data for melting points and crystal structures are available, values for pKa and logP are often computationally derived and should be confirmed experimentally for lead candidates.

PropertyPyridine-2-sulfonamidePyridine-3-sulfonamidePyridine-4-sulfonamide
Molecular Formula C₅H₆N₂O₂SC₅H₆N₂O₂SC₅H₆N₂O₂S
Molecular Weight 158.18 g/mol [3][4]158.18 g/mol [5][6]158.18 g/mol [7]
Appearance White to off-white crystalline solid[4]Solid[8]White to off-white solid[9]
Melting Point (°C) 119.7–120.8 (for a derivative)[10]>300 (for sulfonic acid)[9]330 (dec., for sulfonic acid)[9]
logP (Computed) -0.3[3]-0.6[5]-0.6[7]
Aqueous Solubility Soluble in polar solvents[4]Soluble[6]Soluble[9]
Crystal Packing Helical (catemer synthon)[1]Corrugated Sheet (dimer synthon)[1]Corrugated Sheet (dimer synthon)[1]

In-Depth Analysis of Key Properties

Crystal Structure and Solid-State Properties

Perhaps the most dramatic difference among the isomers lies in their solid-state architecture. X-ray crystallography studies have revealed that the 3- and 4-pyridine sulfonamide isomers organize into corrugated sheet structures.[1] This packing is stabilized by a classic N-H···O hydrogen bond dimer synthon between the sulfonamide groups of two molecules.[1]

In stark contrast, the 2-pyridine sulfonamide isomer adopts a helical structure.[1] This arrangement is dictated by a catemer synthon, where the sulfonamide groups of adjacent molecules form a chain via N-H···O hydrogen bonds.[1]

Expert Insight: This fundamental difference in crystal packing has significant implications for drug development. Sheet-like structures, as seen in the 3- and 4-isomers, can exhibit different mechanical properties (e.g., tabletability) and dissolution profiles compared to the helical structure of the 2-isomer. The presence of distinct, stable hydrogen bonding motifs also raises the potential for polymorphism, where a single compound can exist in multiple crystalline forms with different properties.[1]

Caption: Dominant hydrogen bonding synthons and resulting crystal structures.

Acidity (pKa)

The pyridine nitrogen is an electron-withdrawing group. This effect is strongest at the ortho (2-) and para (4-) positions. Therefore, one would predict that the 2- and 4-isomers are more acidic (have a lower pKa) than the 3-isomer, as the increased electron withdrawal stabilizes the resulting sulfonamide anion upon deprotonation. The proximity of the nitrogen in the 2-isomer may lead to it being the most acidic. Accurate pKa determination via experimental methods is essential for any drug discovery program.[11][12]

Lipophilicity (logP)

Lipophilicity, often measured as the octanol-water partition coefficient (logP), is a key predictor of a drug's ADME properties.[13] The computed logP values suggest all three isomers are relatively hydrophilic (logP < 0). The 3- and 4-isomers are predicted to be slightly more hydrophilic (logP = -0.6) than the 2-isomer (logP = -0.3).[3][5][7]

Expert Insight: This difference, though small, can be significant. A lower logP generally correlates with higher aqueous solubility but potentially lower membrane permeability. The ability to modulate logP through substitution, while retaining the core scaffold, is a fundamental strategy in medicinal chemistry. The choice of isomer provides a starting point with a distinct baseline lipophilicity.

Experimental Protocols for Physicochemical Characterization

Trustworthy data is the bedrock of drug development. The following section details standardized, self-validating protocols for determining the key properties discussed.

Determination of pKa by UV-Vis Spectrophotometry

This method is based on the principle that the ionized and non-ionized forms of a molecule have different UV-Vis absorbance spectra.[14] By measuring the absorbance across a range of pH values, the pKa can be determined.

Methodology:

  • Stock Solution Preparation: Prepare a concentrated stock solution of the pyridine sulfonamide isomer in a suitable organic solvent (e.g., DMSO, Methanol).

  • Buffer Preparation: Prepare a series of buffers with precisely known pH values, typically spanning a range of 3-4 units around the expected pKa.

  • Sample Preparation: Add a small, constant volume of the stock solution to each buffer, ensuring the final concentration of the organic solvent is low (<1%) to not significantly alter the buffer pH.

  • Spectroscopic Measurement: Record the full UV-Vis spectrum (e.g., 200-400 nm) for each sample.

  • Data Analysis: Plot absorbance at a specific wavelength (where the difference between ionized and non-ionized forms is maximal) against pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values, corresponding to a 50:50 mixture of the two forms. This can be determined by fitting the data to the Henderson-Hasselbalch equation.

G A Prepare Stock Solution (Compound in MeOH) C Create Samples (Stock + Buffers) A->C B Prepare Buffers (Range of pH values) B->C D Measure UV-Vis Absorbance for each sample C->D E Plot Absorbance vs. pH D->E F Calculate pKa (Henderson-Hasselbalch fit) E->F

Caption: Experimental workflow for pKa determination using UV-Vis spectrophotometry.

Determination of logP by the Shake-Flask Method

This is the traditional and most reliable method for determining the octanol-water partition coefficient.[15]

Methodology:

  • Phase Preparation: Pre-saturate 1-octanol with water and water with 1-octanol by mixing them vigorously and allowing the phases to separate. This is a critical step to ensure thermodynamic equilibrium.

  • Sample Preparation: Dissolve a known amount of the pyridine sulfonamide isomer in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: Combine known volumes of the pre-saturated octanol and water phases in a flask. Add the dissolved compound.

  • Equilibration: Shake the flask for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases.[15] Let the flask stand until the phases are fully separated (centrifugation can be used to accelerate this).[15]

  • Concentration Measurement: Carefully separate the two phases. Determine the concentration of the compound in each phase using a suitable analytical technique (e.g., HPLC-UV, UV-Vis spectrophotometry).

  • Calculation: Calculate logP using the formula: logP = log₁₀([Compound]octanol / [Compound]water)

Determination of Aqueous Solubility

This protocol determines the equilibrium solubility of a compound in an aqueous medium.

Methodology:

  • Sample Preparation: Add an excess amount of the solid pyridine sulfonamide isomer to a known volume of the aqueous solvent (e.g., water, phosphate-buffered saline) in a vial.[15]

  • Equilibration: Tightly seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-72 hours).[15] The presence of undissolved solid must be maintained.

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove all undissolved solid.

  • Concentration Measurement: Dilute the clear filtrate as necessary and determine the concentration of the dissolved compound using a validated analytical method (e.g., HPLC-UV).

  • Result: The measured concentration is the equilibrium solubility of the compound under the tested conditions.

Conclusion and Outlook

The choice between pyridine-2-, 3-, and 4-sulfonamide is a critical decision in drug design. This guide demonstrates that the positional isomerism leads to distinct and predictable differences in their fundamental physicochemical properties. The 2-isomer is unique in its helical crystal packing, while the 3- and 4-isomers form sheet-like structures.[1] These differences, along with subtle variations in lipophilicity and acidity, will profoundly influence a molecule's behavior from the solid dosage form to its interaction with the biological target. A thorough experimental characterization of these properties, using the protocols outlined herein, is an indispensable step in harnessing the full potential of the versatile pyridine sulfonamide scaffold.

References

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